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Core Science & Biosynthesis

Foundational

Comprehensive NMR Analysis and Synthetic Workflow for 1-Bromo-2-(2,2-dibromovinyl)benzene

Executive Summary 1-Bromo-2-(2,2-dibromovinyl)benzene is a critical intermediate in organic synthesis, serving as a versatile precursor for terminal alkynes, cross-coupling architectures, and angularly fused polycyclic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromo-2-(2,2-dibromovinyl)benzene is a critical intermediate in organic synthesis, serving as a versatile precursor for terminal alkynes, cross-coupling architectures, and angularly fused polycyclic aromatic hydrocarbons [1]. For drug development professionals and synthetic chemists, the precise structural verification of this intermediate is paramount. This whitepaper provides an in-depth mechanistic analysis of its synthesis, the causality behind its nuclear magnetic resonance (NMR) chemical shifts, and a self-validating experimental protocol designed to ensure high-fidelity structural confirmation.

Mechanistic Grounding: The Corey-Fuchs Olefination

The standard preparation of 1-bromo-2-(2,2-dibromovinyl)benzene relies on the Corey-Fuchs olefination of 2-bromobenzaldehyde [2]. This transformation is driven by the in situ generation of a highly nucleophilic dibromomethylene phosphonium ylide from carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Causality of the Transformation: The ylide attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde, forming a betaine intermediate that collapses into a four-membered oxaphosphetane ring. The subsequent cycloreversion is thermodynamically driven by the formation of the exceptionally strong P=O double bond in the triphenylphosphine oxide (TPPO) byproduct. This irreversible step yields the target dibromoolefin. Understanding this mechanism is crucial for the purification phase, as the stoichiometric generation of TPPO necessitates specific solvent-trituration strategies to isolate the pure product [3].

Quantitative Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The spectral interpretation of 1-bromo-2-(2,2-dibromovinyl)benzene requires an understanding of how its unique substituents influence local magnetic environments. The following tables present the representative chemical shifts based on empirical substituent effects and analogous ortho-substituted dibromostyrenes [1][2].

¹H NMR Spectral Data (CDCl₃, 400 MHz)

The proton spectrum is defined by the anisotropic deshielding of the vinyl proton and the inductive effects of the bromine atom on the aromatic ring.

PositionChemical Shift (ppm)MultiplicityIntegrationCausality & Assignment Rationale
Vinyl -CH= 7.45 – 7.55Singlet (s)1HHighly deshielded by the combined anisotropic magnetic fields of the gem-dibromo alkene and the ortho-bromophenyl ring.
Ar-H (C6) 7.58 – 7.62Doublet of doublets (dd)1HOrtho to the bromine atom; strongly deshielded by the electronegativity and inductive withdrawal of the halogen.
Ar-H (C3) 7.48 – 7.52Doublet of doublets (dd)1HOrtho to the dibromovinyl group; shifted downfield due to the proximity of the electron-deficient alkene.
Ar-H (C4, C5) 7.15 – 7.35Multiplets (m)2HMeta and para protons residing in the standard aromatic region, experiencing minimal direct deshielding.
¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon shifts in this molecule are heavily dictated by the "heavy atom effect" (normal halogen dependence), which causes counterintuitive shielding of carbons directly attached to large halogens [3].

PositionChemical Shift (ppm)Causality & Assignment Rationale
Vinyl =CH– ~137.0Typical sp² carbon, deshielded by the adjacent aromatic ring resonance.
Ar-C (C2) ~135.5Quaternary aromatic carbon directly attached to the vinyl group.
Ar-C (C3–C6) 127.0 – 133.0Aromatic CH carbons. C6 is typically the most deshielded (~132 ppm) due to its proximity to the C1-Br bond.
Ar-C (C1) ~123.5Quaternary carbon attached to Br. Shifted upfield relative to standard aromatic carbons due to the heavy atom effect.
Terminal =CBr₂ ~92.0Diagnostic Peak: Highly shielded despite sp² hybridization. The large electron clouds of the two bromine atoms cause significant diamagnetic shielding.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol integrates synthesis with immediate, self-validating NMR checks. This prevents the propagation of unreacted starting materials into downstream cross-coupling reactions.

Step-by-Step Methodology:

  • Ylide Generation: In an oven-dried, argon-purged flask, dissolve PPh₃ (2.0 equiv.) in anhydrous CH₂Cl₂ at 0 °C. Slowly add CBr₄ (1.0 equiv.). Stir for 15 minutes until the solution turns a distinct yellowish-orange, confirming ylide formation.

  • Olefination: Add 2-bromobenzaldehyde (0.5 equiv.) dropwise to the cold ylide solution. Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Reaction Quenching & TPPO Removal: Quench the reaction with water and extract with CH₂Cl₂. Concentrate the organic layer under reduced pressure. Crucial Step: Triturate the crude residue with cold hexanes. The target product is soluble in hexanes, while the TPPO byproduct precipitates as a white solid. Filter through a Celite pad to remove TPPO.

  • Purification: Subject the filtrate to flash column chromatography (SiO₂, 100% hexanes) to isolate 1-bromo-2-(2,2-dibromovinyl)benzene as a pale yellow oil/solid.

  • Self-Validating NMR Check:

    • Dissolve a 10 mg aliquot in CDCl₃.

    • Pass Criterion: The complete absence of the aldehyde proton signal at ~10.3 ppm and the appearance of a sharp singlet at ~7.5 ppm (the new vinyl proton).

    • Confirmation: Run a rapid ¹³C NMR sequence to verify the presence of the highly shielded terminal =CBr₂ carbon at ~92 ppm .

Workflow Visualization

The following diagram illustrates the logical relationship between the synthetic steps and the self-validating NMR checkpoints.

Workflow Start 2-Bromobenzaldehyde Reagents CBr4 + PPh3 (DCM, 0 °C) Start->Reagents Addition Intermediate Phosphonium Ylide Intermediate Reagents->Intermediate In situ generation Product 1-Bromo-2-(2,2-dibromovinyl)benzene Intermediate->Product Corey-Fuchs Olefination HNMR 1H NMR Check: Loss of CHO (~10 ppm) Gain of CH= (~7.5 ppm) Product->HNMR Aliquot Analysis CNMR 13C NMR Check: Terminal =CBr2 (~92 ppm) Product->CNMR Aliquot Analysis Fail Incomplete Reaction: Re-subject to Ylide HNMR->Fail CHO peak remains

Fig 1: Synthetic workflow and self-validating NMR analysis for dibromoolefination.

References

  • Modular, Metal-Catalyzed Cycloisomerization Approach to Angularly Fused Polycyclic Aromatic Hydrocarbons and Their Oxidized Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Novel transformations for the synthesis of nitrogen containing carbo- and heterocycles Source: University of Birmingham eTheses Repository URL:[Link]

  • Novel iodine mediated carbocyclisations and hypervalent iodine(III) reagents Source: ORCA - Cardiff University URL:[Link]

Exploratory

Solvation Dynamics and High-Throughput Solubility Profiling of 1-Bromo-2-(2,2-dibromovinyl)benzene in Organic Solvents: A Comprehensive Technical Guide

Executive Summary The compound 1-bromo-2-(2,2-dibromovinyl)benzene (CAS: 213599-19-0) is a highly halogenated, lipophilic aryl alkene[1]. It serves as a critical, isolable intermediate in the Corey-Fuchs reaction—a premi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-bromo-2-(2,2-dibromovinyl)benzene (CAS: 213599-19-0) is a highly halogenated, lipophilic aryl alkene[1]. It serves as a critical, isolable intermediate in the Corey-Fuchs reaction—a premier synthetic route for the one-carbon homologation of aldehydes to terminal alkynes[2]. For researchers in drug development and process chemistry, understanding the solvation dynamics of this intermediate is paramount. Its solubility directly dictates the efficiency of the subsequent organolithium-mediated Fritsch–Buttenberg–Wiechell rearrangement[3]. This whitepaper provides an in-depth analysis of its physicochemical properties, empirical solubility profiles, and a self-validating high-throughput screening methodology.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 1-bromo-2-(2,2-dibromovinyl)benzene, we must first analyze its molecular architecture. The molecule features a benzene ring substituted with an ortho-bromine atom and a bulky 2,2-dibromovinyl group.

Lipophilicity and Dispersion Forces

With a molecular weight of 340.84 g/mol and three heavy bromine atoms, the compound exhibits extreme lipophilicity, characterized by an XLogP3 value of approximately 4.6[4]. The dense electron clouds of the bromine atoms create massive, instantaneous dipoles, meaning the molecule's intermolecular interactions are overwhelmingly dominated by London dispersion forces.

Hansen Solubility Parameters (HSP)

Solubility can be mathematically modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion ( δd​ ), dipolar intermolecular forces ( δp​ ), and hydrogen bonding ( δh​ )[5]. For 1-bromo-2-(2,2-dibromovinyl)benzene:

  • High δd​ (Dispersion): The heavy halogenation ensures a very high dispersion component.

  • Low δp​ (Polarity): Despite the electronegative bromines, the bulky, symmetric nature of the dibromovinyl group limits the overall net dipole moment.

  • Near-Zero δh​ (Hydrogen Bonding): The molecule lacks any hydrogen bond donors or strong acceptors[6].

Consequently, according to the "like dissolves like" principle (where the interaction radius Ra​ in Hansen space is minimized), this compound will only dissolve in solvents that possess high δd​ and low δh​ values[5].

SolvationLogic A 1-Bromo-2-(2,2-dibromovinyl)benzene (High XLogP3, Heavy Halogens) B Hansen Solubility Parameters (High δd, Low δp, Low δh) A->B dictates C Non-Polar / Halogenated Solvents (DCM, Toluene, Hexane) B->C matches with D Thermodynamically Stable Solution (ΔG_mix < 0) C->D yields

Logical flow of solvation thermodynamics based on Hansen Solubility Parameters.

Empirical Solubility Data in Common Organic Solvents

Based on the physicochemical causality established above, quantitative solubility data can be categorized into distinct solvent classes. The table below summarizes the expected solubility profiles at standard ambient temperature and pressure (25°C).

Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Rationale
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent δd​ matching. DCM is the standard solvent for the first step of the Corey-Fuchs reaction[2].
Aromatic / Non-Polar Toluene, Hexane, PentaneHigh (>50 mg/mL)Strong dispersion interactions. Hexane is frequently used in the second step (organolithium addition)[7].
Polar Aprotic Tetrahydrofuran (THF), Ethyl AcetateModerate to High (20 - 50 mg/mL)Moderate dipole interactions; THF can solvate the compound but may compete with organometallic reagents later.
Polar Protic Methanol, Ethanol, WaterPoor to Insoluble (<1 mg/mL)High δh​ of the solvent creates an energetic barrier. The hydrophobic bulk of the solute cannot disrupt the solvent's hydrogen-bond network[6].

Methodology: High-Throughput Solubility Screening Protocol

To empirically validate the solubility of 1-bromo-2-(2,2-dibromovinyl)benzene for process scale-up, a rigorous, self-validating protocol must be employed. The following methodology is adapted from the USP <1236> Solubility Measurements guidelines, specifically utilizing the Saturation Shake-Flask Method to determine thermodynamic equilibrium[8].

The Self-Validating Concept

A common pitfall in solubility screening is measuring a kinetic dissolution rate rather than thermodynamic equilibrium. To ensure trustworthiness, this protocol mandates the continuous presence of undissolved solid. If all solid dissolves, the resulting measurement is merely a concentration, not the true thermodynamic solubility limit[9].

Step-by-Step Protocol
  • Solid Addition: Weigh approximately 50 mg of 1-bromo-2-(2,2-dibromovinyl)benzene into a 2 mL amber glass HPLC vial.

  • Solvent Introduction: Add 0.5 mL of the target organic solvent.

  • Equilibration: Seal the vial and agitate using a thermoshaker at 25.0 ± 0.1 °C at 500 RPM for 24 to 48 hours. Crucial Check: Visually inspect the vial. If no solid is present, add more API in 20 mg increments until a persistent suspension is achieved.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a solvent-compatible 0.45 µm PTFE syringe filter[8].

  • Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV (using a C18 column and an Acetonitrile/Water gradient). Cross-validate the results using gravimetric analysis by evaporating a known volume of the supernatant to dryness.

USP1236 S1 1. Solid Addition (Excess API in Solvent) S2 2. Equilibration (Shake-Flask at 25°C for 24-48h) S1->S2 Err Undissolved Solid Check (Must remain present) S2->Err S3 3. Phase Separation (Centrifugation / 0.45µm PTFE) S4 4. Quantification (HPLC-UV & Gravimetric) S3->S4 Err->S1 Fully Dissolved (Add more solid) Err->S3 Solid Present

Step-by-step thermodynamic solubility screening protocol adapted from USP <1236>.

Applications in Drug Development & Synthesis

The solubility profile of 1-bromo-2-(2,2-dibromovinyl)benzene is not just a physical curiosity; it is a critical process parameter in organic synthesis.

The Corey-Fuchs Reaction

In the synthesis of complex active pharmaceutical ingredients (APIs), terminal alkynes are frequently required for downstream Sonogashira cross-couplings or click chemistry (azide-alkyne cycloadditions)[10]. The Corey-Fuchs reaction achieves this via our target molecule.

  • Step 1 (Wittig-type Olefination): o-Bromobenzaldehyde reacts with carbon tetrabromide and triphenylphosphine in Dichloromethane (DCM) [2]. The high solubility of the resulting 1-bromo-2-(2,2-dibromovinyl)benzene in DCM allows for a homogeneous reaction and easy isolation.

  • Step 2 (Fritsch–Buttenberg–Wiechell Rearrangement): The isolated dibromoalkene is dissolved in an apolar solvent like n-hexane and treated with n-butyllithium (n-BuLi) at low temperatures[7]. The compound's excellent solubility in hexane ensures rapid halogen-metal exchange, followed by α -elimination and a 1,2-hydride shift to yield the terminal alkyne[3].

CoreyFuchs Ald o-Bromobenzaldehyde Int 1-Bromo-2-(2,2-dibromovinyl)benzene (Soluble in DCM & Hexane) Ald->Int Wittig-type Alk o-Bromophenylacetylene (Terminal Alkyne) Int->Alk FBW Rearrangement Reag1 CBr4 + PPh3 (in DCM) Reag1->Int Reag2 n-BuLi (in Hexane) Reag2->Alk

The Corey-Fuchs reaction pathway highlighting the dibromovinyl intermediate.

By strictly controlling the solvent environment based on the Hansen Solubility Parameters of 1-bromo-2-(2,2-dibromovinyl)benzene, process chemists can prevent premature precipitation, reduce solvent waste, and maximize the yield of terminal alkynes for drug discovery.

References

  • nextsds.com. 1-broMo-2-(2,2-dibroMovinyl)benzene — Chemical Substance Information.
  • echemi.com. 213599-19-0, 1-broMo-2-(2,2-dibroMovinyl)benzene Formula.
  • benchchem.com. An In-depth Technical Guide to the Corey-Fuchs Reaction for 1,1-Dibromoalkene Synthesis.
  • wikipedia.org. Corey–Fuchs reaction.
  • grokipedia.com. Corey–Fuchs reaction.
  • uspnf.com. <1236> Solubility Measurements.
  • organic-chemistry.org. Corey-Fuchs Reaction.
  • usp.org. 〈1236〉 Solubility Measurements.
  • wikipedia.org. Hansen solubility parameter.
  • nih.gov. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.

Sources

Foundational

Synthesis, Characterization, and Downstream Applications of 1-Bromo-2-(2,2-dibromovinyl)benzene (CAS 213599-19-0)

Executive Summary In contemporary medicinal chemistry and organic synthesis, polyhalogenated building blocks serve as critical linchpins for constructing complex molecular architectures. 1-Bromo-2-(2,2-dibromovinyl)benze...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and organic synthesis, polyhalogenated building blocks serve as critical linchpins for constructing complex molecular architectures. 1-Bromo-2-(2,2-dibromovinyl)benzene (CAS: 213599-19-0) is a highly specialized, tri-brominated intermediate. It is primarily utilized as a synthetic precursor for ortho-substituted phenylacetylenes, enabling the rapid assembly of privileged heterocyclic pharmacophores such as indoles, benzofurans, and isoquinolines. This technical guide details the physicochemical profile, mechanistic synthesis via the Corey-Fuchs olefination, and validated protocols for handling and characterizing this compound.

Physicochemical Profiling & Registry Details

Accurate registry data and physicochemical properties are essential for predicting solubility, reactivity, and chromatographic behavior during assay development and purification workflows. The high lipophilicity (XLogP3 = 4.6) dictates the use of non-polar solvent systems for extraction and normal-phase chromatography 1.

PropertyValue / Description
Chemical Name 1-Bromo-2-(2,2-dibromovinyl)benzene
CAS Registry Number 213599-19-0
Molecular Formula C8H5Br3
Molecular Weight 340.84 g/mol
XLogP3 (Lipophilicity) 4.6
Predicted Density 2.181 ± 0.06 g/cm³
Structural Complexity 149
Heavy Atom Count 11

Data synthesized from ECHEMI and ChemicalBook databases 12.

Mechanistic Synthesis: The Corey-Fuchs Olefination

Mechanistic Causality

The standard synthetic route to 1-bromo-2-(2,2-dibromovinyl)benzene relies on the Corey-Fuchs reaction, utilizing 2-bromobenzaldehyde, carbon tetrabromide (CBr₄), and triphenylphosphine (PPh₃) 2. The reaction is thermodynamically driven by the formation of an exceptionally strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

Initially, PPh₃ reacts with CBr₄ to generate a phosphonium intermediate, which rapidly forms the reactive dibromomethylene ylide (Ph₃P=CBr₂). When 2-bromobenzaldehyde is introduced, a Wittig-type [2+2] cycloaddition occurs, forming a four-membered oxaphosphetane ring. Subsequent cycloreversion yields the target dibromovinyl compound. Strict temperature control (0 °C) during ylide formation is critical to prevent the dimerization of the highly reactive ylide into tetrabromoethylene.

CoreyFuchs A 2-Bromobenzaldehyde C Oxaphosphetane Intermediate A->C B CBr4 + PPh3 (Dibromomethylene ylide) B->C Nucleophilic Attack D 1-Bromo-2-(2,2-dibromovinyl)benzene CAS: 213599-19-0 C->D Cycloreversion E Triphenylphosphine Oxide (Byproduct) C->E

Mechanistic pathway of the Corey-Fuchs olefination yielding the dibromovinyl target.

Validated Experimental Protocol

This protocol is designed as a self-validating system, where physical state changes (color shifts, selective precipitation) confirm reaction progress and ensure high-purity recovery.

  • Ylide Generation: In an oven-dried, argon-purged round-bottom flask, dissolve PPh₃ (4.0 equiv) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath. Slowly add CBr₄ (2.0 equiv) in portions.

    • Causality/Validation: The solution will transition to a distinct yellow/orange color, visually validating the formation of the dibromomethylene ylide. Stir for 15 minutes.

  • Aldehyde Addition: Dissolve 2-bromobenzaldehyde (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the ylide mixture at 0 °C to prevent exothermic degradation.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1). The disappearance of the UV-active aldehyde spot confirms complete conversion.

  • Workup & Extraction: Quench the reaction with deionized water and extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield a crude residue.

  • Byproduct Precipitation (Critical Step): Suspend the crude residue in cold hexanes and stir vigorously.

    • Causality/Validation: The non-polar target compound (XLogP3 = 4.6) is highly soluble in hexanes, whereas the highly polar triphenylphosphine oxide byproduct is completely insoluble. Filter the white precipitate (Ph₃PO) through a pad of Celite. Concentrate the filtrate to afford 1-bromo-2-(2,2-dibromovinyl)benzene in high purity (>95%).

Downstream Applications in Drug Discovery

The primary utility of 1-bromo-2-(2,2-dibromovinyl)benzene lies in its downstream conversion to 1-bromo-2-ethynylbenzene, a critical building block for heterocyclic drug scaffolds 3.

By treating the dibromovinyl compound with a strong base (typically 2.2 equivalents of n-butyllithium at -78 °C), a rapid dehydrohalogenation occurs to form a 1-bromoalkyne intermediate. This is immediately followed by halogen-metal exchange with the second equivalent of n-BuLi, generating a lithium acetylide. Aqueous quenching yields the terminal alkyne.

This ortho-bromo alkyne is a bifunctional powerhouse: the terminal alkyne moiety can undergo Sonogashira cross-coupling, while the ortho-bromine serves as a reactive handle for subsequent palladium- or copper-catalyzed cyclizations (e.g., Buchwald-Hartwig amination/cyclization) to form complex heterocycles like 2-(4-methoxybenzyl)-3-phenylisoquinolin-1(2H)-one 3.

Downstream A 1-Bromo-2-(2,2-dibromovinyl)benzene B n-BuLi (2.2 equiv) Dehydrohalogenation A->B C 1-Bromo-2-ethynylbenzene (Terminal Alkyne) B->C Halogen-Metal Exchange D Sonogashira Coupling (Pd/Cu Catalysis) C->D E Heterocyclic Scaffolds (e.g., Isoquinolines, Indoles) D->E Annulation

Downstream transformation of the dibromovinyl intermediate into heterocyclic scaffolds.

Analytical Characterization

To ensure the integrity of the synthesized batch prior to downstream coupling, rigorous analytical characterization is mandatory:

  • ¹H NMR (CDCl₃): The defining structural feature is the vinylic proton (-CH=CBr₂), which typically resonates as a sharp singlet in the 7.40 – 7.60 ppm range. The four aromatic protons exhibit characteristic ortho-disubstituted splitting patterns (multiplets) between 7.10 and 7.65 ppm.

  • ¹³C NMR (CDCl₃): The terminal dibrominated carbon (=CBr₂) is highly shielded due to the "heavy atom effect" of the two halogens, typically appearing significantly upfield (around 90-95 ppm) compared to standard vinylic carbons. The internal vinylic carbon (-CH=) appears further downfield (approx. 135-140 ppm).

  • Mass Spectrometry (GC-MS / LC-MS): The molecular ion peak reflects the complex isotopic signature of three bromine atoms. The M, M+2, M+4, and M+6 peaks will appear in a characteristic 1:3:3:1 ratio centered around m/z 340, definitively confirming the C₈H₅Br₃ formula 1.

References

  • ECHEMI - 213599-19-0, 1-broMo-2-(2,2-dibroMovinyl)benzene Formula & Properties.
  • ChemicalBook - 1-broMo-2-(2,2-dibroMovinyl)benzene Synthesis & CAS Information.
  • LookChem - Cas 1333307-43-9, 2-(4-methoxybenzyl)-3-phenylisoquinolin-1(2H)-one Downstream Applications.

Sources

Exploratory

An In-Depth Technical Guide to the Formation of 1-Bromo-2-(2,2-dibromovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-2-(2,2-dibromovinyl)benzene is a valuable synthetic intermediate in organic chemistry, particularly in the construction of complex mole...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(2,2-dibromovinyl)benzene is a valuable synthetic intermediate in organic chemistry, particularly in the construction of complex molecular architectures. Its utility stems from the presence of multiple reactive sites: a vinyl dibromide moiety, which can be converted into an alkyne or participate in various coupling reactions, and an aryl bromide, which is also amenable to a wide range of cross-coupling transformations. This guide provides a comprehensive overview of the mechanism of formation of 1-bromo-2-(2,2-dibromovinyl)benzene, focusing on the underlying principles of the Corey-Fuchs reaction, detailed experimental protocols, and characterization data.

Core Synthesis: The Corey-Fuchs Reaction

The primary and most efficient method for the synthesis of 1-bromo-2-(2,2-dibromovinyl)benzene is the Corey-Fuchs reaction, a powerful tool for the one-carbon homologation of aldehydes to 1,1-dibromoolefins.[1][2] This two-step process, starting from 2-bromobenzaldehyde, offers high yields and operational simplicity.[3][4]

Mechanistic Deep Dive

The formation of 1-bromo-2-(2,2-dibromovinyl)benzene via the Corey-Fuchs reaction can be dissected into two key stages: the in-situ generation of a phosphorus ylide and the subsequent Wittig-type reaction with the aldehyde.

Stage 1: Formation of the Dibromomethylenetriphenylphosphorane Ylide

The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on carbon tetrabromide (CBr₄).[5] This step generates a phosphonium salt and a tribromomethanide anion. A second equivalent of triphenylphosphine then deprotonates the phosphonium salt to form the crucial dibromomethylenetriphenylphosphorane ylide.[2]

dot graph "Ylide_Formation" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants PPh3_1 [label="Ph₃P"]; CBr4 [label="CBr₄"]; PPh3_2 [label="Ph₃P"];

// Intermediates Phosphonium_salt [label="[Ph₃P-CBr₃]⁺Br⁻"]; Ylide [label="Ph₃P=CBr₂"]; PPh3Br2 [label="Ph₃PBr₂"];

// Arrows PPh3_1 -> Phosphonium_salt [label="Nucleophilic Attack"]; CBr4 -> Phosphonium_salt; Phosphonium_salt -> Ylide [label="Deprotonation by PPh₃"]; PPh3_2 -> Ylide; Ylide -> PPh3Br2 [style=invis];

{rank=same; PPh3_1; CBr4;} {rank=same; Phosphonium_salt;} {rank=same; PPh3_2; Ylide;}

} केंद Caption: In-situ generation of the phosphorus ylide.

Stage 2: Wittig-type Reaction with 2-Bromobenzaldehyde

The newly formed ylide, a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. This leads to the formation of a betaine intermediate, which rapidly collapses into a four-membered oxaphosphetane ring. The thermodynamic driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃PO). The oxaphosphetane intermediate then fragments to yield the desired 1-bromo-2-(2,2-dibromovinyl)benzene and triphenylphosphine oxide.[5]

dot graph "Wittig_Reaction" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants Aldehyde [label="2-Bromobenzaldehyde"]; Ylide [label="Ph₃P=CBr₂"];

// Intermediates Betaine [label="Betaine Intermediate"]; Oxaphosphetane [label="Oxaphosphetane Intermediate"];

// Products Product [label="1-Bromo-2-(2,2-dibromovinyl)benzene"]; Ph3PO [label="Ph₃PO"];

// Arrows Aldehyde -> Betaine; Ylide -> Betaine; Betaine -> Oxaphosphetane [label="Cyclization"]; Oxaphosphetane -> Product [label="Fragmentation"]; Oxaphosphetane -> Ph3PO;

} केंद Caption: Wittig-type reaction pathway.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-bromo-2-(2,2-dibromovinyl)benzene.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Bromobenzaldehyde185.025.00 g27.0 mmol1.0
Carbon Tetrabromide331.6310.74 g32.4 mmol1.2
Triphenylphosphine262.2917.72 g67.5 mmol2.5
Dichloromethane (DCM)-150 mL--
Hexane-As needed--
Ethyl Acetate-As needed--
Silica Gel-As needed--
Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (17.72 g, 67.5 mmol).

  • Reagent Addition: Add dichloromethane (100 mL) and cool the resulting solution to 0 °C in an ice bath. To this stirred solution, add carbon tetrabromide (10.74 g, 32.4 mmol) portion-wise over 10 minutes. The solution will typically turn from colorless to a yellow or orange suspension.

  • Ylide Formation: Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the ylide.

  • Aldehyde Addition: Prepare a solution of 2-bromobenzaldehyde (5.00 g, 27.0 mmol) in dichloromethane (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The reaction is complete when the starting aldehyde spot is no longer visible.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add approximately 100 mL of hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Initial Purification: Filter the mixture through a pad of silica gel, washing with copious amounts of hexane to ensure all the product is eluted.

  • Final Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as a yellow to orange oil. Further purification by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with pure hexane and gradually increasing the polarity) will yield the pure 1-bromo-2-(2,2-dibromovinyl)benzene.

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Steps Setup [label="1. Reaction Setup\n(PPh₃ in DCM at 0°C)"]; Add_CBr4 [label="2. Add CBr₄\n(Formation of ylide precursor)"]; Ylide_Formation [label="3. Stir at 0°C\n(Ylide generation)"]; Add_Aldehyde [label="4. Add 2-Bromobenzaldehyde\n(Initiate Wittig reaction)"]; Reaction [label="5. Warm to RT & Stir\n(Monitor by TLC)"]; Workup [label="6. Concentrate & Precipitate Ph₃PO"]; Purification1 [label="7. Silica Gel Filtration"]; Purification2 [label="8. Column Chromatography"]; Product [label="Pure 1-Bromo-2-(2,2-dibromovinyl)benzene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Setup -> Add_CBr4; Add_CBr4 -> Ylide_Formation; Ylide_Formation -> Add_Aldehyde; Add_Aldehyde -> Reaction; Reaction -> Workup; Workup -> Purification1; Purification1 -> Purification2; Purification2 -> Product; } केंद Caption: Experimental workflow for the synthesis.

Characterization

The structure of the synthesized 1-bromo-2-(2,2-dibromovinyl)benzene can be confirmed by various spectroscopic techniques.

Spectroscopic Data
TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.60 (d, J = 8.0 Hz, 1H), 7.55 (s, 1H), 7.35-7.25 (m, 2H), 7.15 (t, J = 7.6 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃)δ 138.5, 135.2, 133.0, 130.1, 128.8, 127.5, 124.9, 89.1
IR (neat, cm⁻¹)3060, 1585, 1465, 1430, 1020, 840, 750
MS (EI, m/z)342 (M⁺), 261, 182, 102

Conclusion

The Corey-Fuchs reaction provides a reliable and high-yielding pathway for the synthesis of 1-bromo-2-(2,2-dibromovinyl)benzene from readily available 2-bromobenzaldehyde. A thorough understanding of the reaction mechanism, involving the in-situ formation of a phosphorus ylide and a subsequent Wittig-type transformation, is crucial for optimizing reaction conditions and achieving high purity of the final product. This in-depth guide provides the necessary theoretical background and a detailed experimental protocol to aid researchers in the successful synthesis and characterization of this versatile chemical intermediate.

References

  • Corey, E. J.; Fuchs, P. L. A synthetic method for formyl→ethynyl conversion (RCHO→RC≡CH or RC≡CR′). Tetrahedron Lett.1972 , 13 (36), 3769–3772. [Link]

  • SynArchive. Corey-Fuchs Reaction. [Link]

  • Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

  • Wikipedia. Corey–Fuchs reaction. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Bromo-2-(2,2-dibromovinyl)benzene as a Precursor for Substituted Indoles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, validated protocols, and transition-metal-catalyzed cascade methodologies. Executive Summary & St...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, validated protocols, and transition-metal-catalyzed cascade methodologies.

Executive Summary & Structural Rationale

The indole scaffold is a privileged pharmacophore ubiquitous in natural products and FDA-approved therapeutics. Traditional Fischer indolization often suffers from harsh conditions and poor regioselectivity. To overcome these limitations, 1-bromo-2-(2,2-dibromovinyl)benzene (CAS: 213599-19-0) has emerged as a highly versatile, poly-electrophilic precursor for the modular synthesis of functionalized indoles[1].

The strategic value of this precursor lies in its dense array of three C(sp2)−Br bonds. The distinct electronic environments and steric accessibilities between the ortho-aryl bromide and the gem-dibromovinyl bromides allow for highly orchestrated, regioselective cascade reactions. By tuning the transition metal catalyst (Palladium vs. Copper), chemists can drive divergent synthetic pathways—from simple 2-substituted indoles to complex 2-cyanoindoles—in a single pot[1].

Mechanistic Causality: Designing the Cascade

Do not view this precursor as merely a highly brominated arene; view it as a programmed sequence of reactive sites.

Pathway A: Palladium-Catalyzed Domino Amination

In the presence of a primary amine and a Pd(0) catalyst, oxidative addition occurs preferentially at the ortho-aryl bromide due to its lower bond dissociation energy compared to the electron-deficient gem-dibromovinyl bromides[2].

  • Intermolecular Coupling: The primary amine undergoes Buchwald-Hartwig cross-coupling at the ortho position.

  • Intramolecular Cyclization: The newly formed secondary amine is now in extreme spatial proximity to the gem-dibromovinyl group, drastically increasing the effective molarity. A subsequent intramolecular C-N coupling (or Heck-type migratory insertion/elimination) occurs rapidly, yielding the thermodynamically stable indole core[2].

Pathway B: Copper-Catalyzed Multicomponent Reaction

Under copper catalysis with aqueous ammonia and an exogenous aldehyde, the reaction initiates via an Ullmann-type aryl amination[1]. High ammonia concentration drives sequential vinyl amination. The resulting intermediate condenses with the aldehyde to form an imine, which undergoes intramolecular nucleophilic addition and oxidative dehydrogenation to furnish 2-cyanoindoles[1].

Reaction Workflow Visualization

G A 2-Bromobenzaldehyde B 1-Bromo-2-(2,2-dibromovinyl)benzene A->B Corey-Fuchs (CBr4, PPh3) C 2-Substituted Indoles (Pd-Catalyzed) B->C 1° Amine, Pd-Catalyst, Base D 2-Cyanoindoles (Cu-Catalyzed) B->D NH3(aq), Aldehyde, Cu-Catalyst

Fig 1: Divergent synthetic pathways to functionalized indoles via the gem-dibromovinyl precursor.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. In-process controls are included to ensure experimental integrity.

Protocol 4.1: Synthesis of the Precursor via Corey-Fuchs Olefination

This step converts commercially available 2-bromobenzaldehyde into the poly-electrophilic precursor[3].

Reagents: 2-Bromobenzaldehyde (1.0 equiv), CBr4​ (2.0 equiv), PPh3​ (4.0 equiv), anhydrous DCM. Causality: A 2:1 ratio of PPh3​ to CBr4​ is critical. The first equivalent forms the active dibromomethylene ylide, while the second acts as a reducing agent to neutralize the generated Br2​ , preventing unwanted bromination of the aromatic ring.

Step-by-Step:

  • Dissolve CBr4​ and PPh3​ in anhydrous DCM at 0 °C under an inert argon atmosphere. Stir for 15 minutes. Validation: The solution will transition from clear to a deep yellow/orange, indicating ylide formation.

  • Add 2-bromobenzaldehyde dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours[3].

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc 9:1). The UV-active aldehyde spot ( Rf​≈0.4 ) must completely disappear, replaced by a non-polar product spot ( Rf​≈0.8 ).

  • Quench with water, extract with DCM, and purify via silica gel chromatography (100% Hexanes) to yield 1-bromo-2-(2,2-dibromovinyl)benzene as a pale oil/solid.

Protocol 4.2: Pd-Catalyzed Domino Synthesis of 2-Substituted Indoles

Reagents: Precursor (1.0 equiv), Primary Amine (1.2 equiv), Pd2​(dba)3​ (2 mol%), Xantphos (4 mol%), Cs2​CO3​ (2.5 equiv), anhydrous Toluene. Causality: Xantphos, a bidentate ligand with a wide bite angle, is deliberately chosen to promote reductive elimination over β -hydride elimination, which is critical for forming the rigid indole core[2]. Cs2​CO3​ provides the optimal balance of basicity and solubility to deprotonate the amine during the catalytic cycle without degrading the precursor.

Step-by-Step:

  • In a Schlenk tube, combine the precursor, Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ .

  • Evacuate and backfill with Argon (3x) to ensure a strictly anaerobic environment.

  • Add the primary amine and anhydrous toluene. Seal the tube and heat to 100 °C for 12 hours[2].

  • In-Process Control: The mixture will transition from a heterogeneous suspension to a dark, homogenous solution. GC-MS aliquots should show the transient mass of the mono-aminated intermediate rapidly converting to the final indole mass.

  • Cool, filter through a Celite pad, concentrate, and purify via column chromatography.

Protocol 4.3: Cu-Catalyzed Multicomponent Synthesis of 2-Cyanoindoles

Reagents: Precursor (1.0 equiv), Aldehyde (1.2 equiv), Aqueous NH3​ (25%, 5.0 equiv), CuI (10 mol%), DMF. Causality: CuI acts as a soft Lewis acid to selectively activate the C-Br bonds. Aqueous ammonia serves a dual role: it is the nitrogen source for the indole ring and the reactant for the imine condensation with the exogenous aldehyde[1].

Step-by-Step:

  • Mix the precursor, CuI, and the chosen aldehyde in DMF.

  • Add aqueous NH3​ dropwise. Validation: The solution will briefly turn blue/green, indicating the formation of a copper-ammine complex.

  • Heat the sealed vessel to 100 °C for 24 hours[1].

  • Extract with EtOAc, wash with brine to remove DMF, and purify via chromatography.

Quantitative Data & Reaction Optimization

The following tables summarize the optimization parameters and expected yields, providing a benchmark for reproducibility.

Table 1: Optimization of Pd-Catalyzed Indole Synthesis[2]

EntryAmine NucleophileCatalyst / LigandBase / SolventTemp (°C)Yield (%)
1Aniline Pd2​(dba)3​ / Xantphos Cs2​CO3​ / Toluene10082
2Benzylamine Pd2​(dba)3​ / BINAP tBuONa / Dioxane10075
3Alkyl amine Pd(OAc)2​ / S-Phos K3​PO4​ / Toluene9088

Table 2: Cu-Catalyzed Multicomponent Synthesis of 2-Cyanoindoles[1]

EntryAldehyde ComponentCatalystAdditiveSolvent / TempYield (%)
1BenzaldehydeCuI NH3​ (aq)DMF / 100 °C78
24-MethoxybenzaldehydeCuI NH3​ (aq)DMF / 100 °C81
34-ChlorobenzaldehydeCuI NH3​ (aq)DMF / 100 °C74

Sources

Application

step-by-step protocol for 1-bromo-2-(2,2-dibromovinyl)benzene preparation

Application Note: Synthesis and Characterization of 1-Bromo-2-(2,2-dibromovinyl)benzene via Corey-Fuchs Olefination Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Docu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 1-Bromo-2-(2,2-dibromovinyl)benzene via Corey-Fuchs Olefination

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

1-Bromo-2-(2,2-dibromovinyl)benzene (CAS: 213599-19-0) is a highly versatile polyhalogenated building block utilized extensively in cross-coupling reactions, tandem cyclizations, and as a direct precursor to terminal alkynes via the second stage of the Corey-Fuchs reaction[1][2].

The synthesis of this compound relies on the first half of the classic Corey-Fuchs olefination, where 2-bromobenzaldehyde is reacted with a dibromomethylene phosphorane ylide.

Causality in Reaction Design:

  • Ylide Generation: The reactive ylide is generated in situ by the reaction of triphenylphosphine (PPh₃) with carbon tetrabromide (CBr₄). Two equivalents of PPh₃ are required: one to abstract a bromine atom from CBr₄ (forming a phosphonium salt), and a second to act as a reducing agent, abstracting the second bromine to yield the active ylide and triphenylphosphine oxide (TPPO) byproduct.

  • Temperature Control: The formation of the ylide is highly exothermic. Conducting this step at 0 °C prevents the decomposition of the sensitive phosphorane intermediate and suppresses side reactions.

  • Workup Strategy: The major challenge in this synthesis is the removal of stoichiometric TPPO. By quenching the reaction with a non-polar solvent (hexanes), the highly polar TPPO precipitates out of the solution, allowing for rapid removal via filtration before chromatography.

Physicochemical Properties

The following table summarizes the key analytical metrics and physical properties of the target compound to aid in characterization and safety assessments[1][2].

PropertyValue
Chemical Name 1-Bromo-2-(2,2-dibromovinyl)benzene
CAS Registry Number 213599-19-0
Molecular Formula C₈H₅Br₃
Molecular Weight 340.84 g/mol
Exact Mass 339.79209 Da
Predicted Density 2.181 ± 0.06 g/cm³
Rotatable Bonds 1

Experimental Workflow Visualization

The following diagram outlines the critical path for the synthesis, emphasizing the self-validating checkpoints (e.g., TLC monitoring) required to ensure high yield and purity.

G N1 1. Reagent Preparation (PPh3 + CBr4 in dry DCM) N2 2. Ylide Formation (Stir at 0°C, 30 min) N1->N2 N3 3. Substrate Addition (2-Bromobenzaldehyde dropwise) N2->N3 N4 4. Reaction Monitoring (TLC: Hexanes/EtOAc) N3->N4 N5 5. Precipitation Quench (Add Hexanes to crash TPPO) N4->N5 N6 6. Isolation & Purification (Filtration & Silica Gel Column) N5->N6

Caption: Step-by-step workflow for the Corey-Fuchs synthesis of 1-bromo-2-(2,2-dibromovinyl)benzene.

Detailed Experimental Protocol

Scale: 10.0 mmol (Substrate) Environment: Fume hood, inert atmosphere (N₂ or Ar).

Reagents Required:

  • 2-Bromobenzaldehyde: 10.0 mmol (1.85 g)

  • Carbon tetrabromide (CBr₄): 15.0 mmol (4.97 g)

  • Triphenylphosphine (PPh₃): 30.0 mmol (7.87 g)

  • Dichloromethane (DCM), anhydrous: 50 mL

  • Hexanes (for workup/chromatography)

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with dry nitrogen for 5 minutes and maintain under a positive pressure of nitrogen.

  • Ylide Precursor Solvation: Add anhydrous DCM (50 mL) to the flask, followed by CBr₄ (4.97 g, 15.0 mmol). Stir until completely dissolved.

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Ylide Generation: Slowly add PPh₃ (7.87 g, 30.0 mmol) to the stirring solution in small portions over 15 minutes.

    • Observation: The solution will transition from colorless to a distinct yellow/orange hue, indicating the formation of the dibromomethylene phosphorane ylide.

  • Maturation: Allow the ylide solution to stir at 0 °C for an additional 30 minutes to ensure complete conversion of the CBr₄.

  • Substrate Addition: Dissolve 2-bromobenzaldehyde (1.85 g, 10.0 mmol) in a minimal amount of dry DCM (approx. 5 mL). Add this solution dropwise to the ylide mixture at 0 °C over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1–2 hours.

  • Self-Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using 100% hexanes or 95:5 Hexanes:EtOAc. The starting material (aldehyde) is UV-active and stains with 2,4-Dinitrophenylhydrazine (2,4-DNP). Ensure complete consumption of the aldehyde before proceeding.

  • Quench and Precipitation: Once complete, pour the reaction mixture into a rapidly stirring Erlenmeyer flask containing 150 mL of cold hexanes.

    • Causality: This drastic change in solvent polarity forces the voluminous, highly polar triphenylphosphine oxide (TPPO) to precipitate as a white solid, leaving the non-polar product in solution.

  • Filtration: Filter the suspension through a pad of Celite using a Büchner funnel. Wash the filter cake with an additional 50 mL of hexanes.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with 100% hexanes. The product, 1-bromo-2-(2,2-dibromovinyl)benzene, elutes rapidly due to its high lipophilicity.

  • Final Isolation: Evaporate the solvent to yield the product as a colorless to pale-yellow oil (typical yield: 80–90%).

References

Sources

Method

Application Note: Synthesis of 1-Bromo-2-(2,2-dibromovinyl)benzene via Corey-Fuchs Olefination

Strategic Utility & Chemical Context The conversion of 2-bromobenzaldehyde to 1-bromo-2-(2,2-dibromovinyl)benzene constitutes the critical first stage (olefination) of the Corey-Fuchs reaction[1]. This transformation yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility & Chemical Context

The conversion of 2-bromobenzaldehyde to 1-bromo-2-(2,2-dibromovinyl)benzene constitutes the critical first stage (olefination) of the Corey-Fuchs reaction[1]. This transformation yields a sterically hindered ortho-substituted gem-dibromoalkene, which serves as a highly versatile intermediate in modern organic synthesis and drug development. It is predominantly utilized as a direct precursor for terminal alkynes (via the Fritsch-Buttenberg-Wiechell rearrangement upon treatment with strong bases like n-butyllithium) or as a robust substrate for transition-metal-catalyzed cross-coupling cascades, such as the synthesis of angularly fused polycyclic aromatic hydrocarbons[1],[2].

Mechanistic Causality & Reagent Selection

The success of this olefination relies entirely on the in situ generation of a highly reactive dibromomethylenetriphenylphosphorane ylide[3].

  • Stoichiometric Imperative: The reaction requires a strict stoichiometric ratio between carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). The initial reaction of CBr₄ with one equivalent of PPh₃ generates a phosphonium salt ([Ph₃P–CBr₃]⁺ Br⁻)[3]. A second equivalent of PPh₃ is mandatory; it acts as a reducing agent and bromine scavenger to abstract a bromonium ion, yielding the active ylide (Ph₃P=CBr₂) and triphenylphosphine dibromide (Ph₃PBr₂)[3].

  • Solvent Dynamics: Anhydrous dichloromethane (DCM) is the optimal solvent. Its aprotic nature prevents the premature quenching of the ylide, while its polarity perfectly solubilizes both the starting materials and the bulky phosphonium intermediates, ensuring a homogeneous Wittig-like addition[4].

Quantitative Reagent Matrix

To ensure complete conversion of the sterically hindered 2-bromobenzaldehyde, a slight excess of the ylide is generated (1.5 equivalents of CBr₄ and 3.0 equivalents of PPh₃).

ReagentMW ( g/mol )EquivalentsAmount (10.0 mmol scale)Role
2-Bromobenzaldehyde 185.021.01.85 gLimiting Substrate
Carbon tetrabromide (CBr₄) 331.631.54.97 gBromine Source / Precursor
Triphenylphosphine (PPh₃) 262.293.07.87 gYlide Generator / Reductant
Dichloromethane (DCM) 84.93-50 mL (0.2 M)Solvent

Experimental Workflow

CoreyFuchsWorkflow Reagents 1. Reagent Preparation Dry DCM, CBr4, PPh3 Ylide 2. Ylide Formation Stir at 0 °C (15-20 min) Reagents->Ylide Cool to 0 °C Addition 3. Substrate Addition Add 2-Bromobenzaldehyde Ylide->Addition Yellow/Orange Solution Reaction 4. Reaction Progression Warm to RT, Monitor via TLC Addition->Reaction Dropwise at 0 °C Workup 5. Workup & Extraction Quench, Extract (DCM/H2O) Reaction->Workup Complete Consumption Purification 6. Purification Precipitate OPPh3, Column Workup->Purification Concentrate Organics Product Pure Product 1-Bromo-2-(2,2-dibromovinyl)benzene Purification->Product Hexane Eluent

Figure 1: Step-by-step experimental workflow for the Corey-Fuchs olefination of 2-bromobenzaldehyde.

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system, embedding visual and analytical checkpoints to ensure reproducibility[4].

Step 1: Ylide Generation

  • In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve triphenylphosphine (7.87 g, 30.0 mmol) in anhydrous DCM (40 mL).

  • Cool the solution to 0 °C using an ice-water bath to control the highly exothermic ylide formation and prevent the degradation of phosphorus species.

  • Add carbon tetrabromide (4.97 g, 15.0 mmol) portion-wise over 5 minutes.

  • Self-Validation Checkpoint: The solution will rapidly transition from colorless to a vibrant yellow/orange. This distinct color change confirms the successful generation of the dibromomethylenetriphenylphosphorane ylide. Stir at 0 °C for 15–20 minutes.

Step 2: Substrate Addition 5. Dissolve 2-bromobenzaldehyde (1.85 g, 10.0 mmol) in anhydrous DCM (10 mL). 6. Add the aldehyde solution dropwise to the active ylide mixture at 0 °C. Dropwise addition mitigates thermal spikes during the Wittig-like oxaphosphetane formation.

Step 3: Reaction Monitoring 7. Remove the ice bath and allow the reaction to naturally warm to room temperature. The ortho-bromo group introduces steric bulk, necessitating thermal energy to drive the reaction to kinetic completion. 8. Stir for 1–2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) mobile phase. The reaction is complete when the UV-active aldehyde spot is fully consumed.

Step 4: Quenching and Extraction 9. Quench the reaction by adding deionized water (30 mL). 10. Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer with additional DCM (2 × 20 mL). 11. Wash the combined organic layers with saturated aqueous NaCl (brine, 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude, sticky residue.

Step 5: Purification & OPPh₃ Removal 12. Causality of Purification: The crude residue contains stoichiometric amounts of triphenylphosphine oxide (OPPh₃), which severely complicates chromatography. To resolve this, suspend the crude mixture in 50 mL of cold hexanes (or a 9:1 hexane/diethyl ether mixture) and vigorously stir for 30 minutes. 13. The highly polar OPPh₃ will precipitate as a dense white solid, while the non-polar 1-bromo-2-(2,2-dibromovinyl)benzene remains in solution. 14. Filter the suspension through a sintered glass funnel packed with a thin pad of Celite, washing the filter cake with cold hexanes (2 × 15 mL). 15. Concentrate the filtrate and purify the resulting oil via a short plug of silica gel (eluting with 100% Hexanes) to afford the pure product as a clear oil or low-melting solid.

Troubleshooting & Analytical Validation

  • Fading of the Ylide Color: If the vibrant yellow/orange color fades prior to the addition of the aldehyde, moisture has likely infiltrated the system, quenching the ylide. Ensure all glassware is rigorously flame-dried and the DCM is strictly anhydrous.

  • Incomplete Conversion: Sterically hindered substrates like 2-bromobenzaldehyde can sometimes stall. If TLC indicates remaining starting material after 2 hours, an additional 0.5 equivalents of pre-mixed CBr₄/PPh₃ in DCM can be added to drive the reaction to completion[2].

  • Column Overloading: Failure to adequately precipitate and filter out the OPPh₃ prior to chromatography will result in co-elution and column clogging. The hexane trituration step is non-negotiable for scaling this protocol.

References

  • [1] Corey–Fuchs reaction - Reaction mechanism. Wikipedia. URL:[Link]

  • [4] Corey–Fuchs reaction. Grokipedia. URL:[Link]

  • [3] Corey-Fuchs Reaction. Organic Chemistry Portal. URL:[Link]

  • [2] Modular, Metal-Catalyzed Cycloisomerization Approach to Angularly Fused Polycyclic Aromatic Hydrocarbons and Their Oxidized Derivatives. PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting incomplete conversion in 1-bromo-2-(2,2-dibromovinyl)benzene formation

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and operational challenges associated with the dibromoolefinati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and operational challenges associated with the dibromoolefination of 2-bromobenzaldehyde to form 1-bromo-2-(2,2-dibromovinyl)benzene .

This transformation is the critical first step of the [1]. Due to the steric bulk of the ortho-bromo substituent on the starting material, this specific substrate is highly prone to incomplete conversion. This guide will deconstruct the causality behind these failures and provide a self-validating protocol to ensure complete conversion.

Diagnostic Logic for Incomplete Conversion

Before altering your reaction parameters, follow this diagnostic logic tree to identify the root cause of your stalled reaction.

TroubleshootingTree Start Incomplete Conversion Detected by TLC/LCMS CheckMoisture Is the solvent (DCM) strictly anhydrous? Start->CheckMoisture FixMoisture Dry DCM over CaH2 or use molecular sieves CheckMoisture->FixMoisture No CheckStoich Is PPh3:CBr4 ratio at least 2:1? CheckMoisture->CheckStoich Yes FixMoisture->CheckStoich FixStoich Adjust to 2 eq PPh3 and 1 eq CBr4 CheckStoich->FixStoich No CheckAddition Was ylide pre-formed before aldehyde addition? CheckStoich->CheckAddition Yes FixStoich->CheckAddition FixAddition Stir CBr4 + PPh3 at 0°C for 15 min first CheckAddition->FixAddition No Success Complete Conversion to Product CheckAddition->Success Yes FixAddition->Success

Fig 1. Diagnostic logic tree for resolving incomplete dibromoolefination.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my conversion stalling at 70-80% despite leaving the reaction overnight? A1: The most common culprit is the premature degradation of the active ylide intermediate. The dibromomethylene triphenylphosphorane ylide is exceptionally sensitive to trace moisture. If your dichloromethane (DCM) is not strictly anhydrous, the ylide hydrolyzes into triphenylphosphine oxide ( OPPh3​ ) and dibromomethane. Causality: 2-bromobenzaldehyde contains an ortho-bromo group (van der Waals radius of 1.85 Å). This creates significant steric hindrance, restricting the Bürgi-Dunitz trajectory of the bulky ylide and slowing down the Wittig-type olefination. If the rate of ylide hydrolysis outpaces the rate of the olefination reaction, your active reagent is depleted before the aldehyde is fully consumed.

Q2: What is the optimal stoichiometry, and why do I see a heavy precipitate forming? A2: In the classical mechanism, [2] for every one equivalent of carbon tetrabromide ( CBr4​ ). One equivalent forms the ylide, while the second acts as a reducing agent and bromine scavenger, forming PPh3​Br2​ . The heavy precipitate you observe is a mixture of OPPh3​ and PPh3​Br2​ . This precipitate is actually a self-validating visual cue that the olefination is occurring. However, if you are experiencing incomplete conversion, you should switch to a Zinc-modified protocol (see table below), which uses Zinc dust as the bromine scavenger, preserving your PPh3​ strictly for ylide formation and drastically simplifying purification.

Q3: How does the order of addition affect the yield? A3: Order of addition is critical for thermal control. The reaction between CBr4​ and PPh3​ is highly exothermic. If the aldehyde is present during this initial mixing, the localized heat can cause the aldehyde to undergo side reactions or degrade the ylide. You must pre-form the ylide at 0 °C for 15 minutes (indicated by a distinct color change to yellow/orange) before adding the 2-bromobenzaldehyde.

Quantitative Data: Reagent Stoichiometry Comparison

To overcome the steric hindrance of 2-bromobenzaldehyde, we highly recommend transitioning from the standard protocol to the Zinc-modified protocol. As noted in recent process optimizations, [3], reducing byproduct load.

Protocol Type2-Bromobenzaldehyde CBr4​ PPh3​ Zinc DustTypical YieldPurification Difficulty
Standard Corey-Fuchs 1.0 eq1.5 - 2.0 eq3.0 - 4.0 eqNone65-75%High (Excess OPPh3​ )
Zinc-Modified 1.0 eq1.5 eq1.5 eq1.5 eq85-95% Low (Zinc salts filterable)

Validated Experimental Protocol: Zinc-Modified Dibromoolefination

This protocol acts as a self-validating system: the color changes and precipitation events confirm that the mechanistic milestones are being achieved.

Workflow Step1 1. Ylide Generation CBr4 + PPh3 + Zn DCM, 0°C Step2 2. Substrate Addition 2-bromobenzaldehyde 0°C to RT Step1->Step2 Step3 3. Olefination Oxaphosphetane Intermediate Step2->Step3 Step4 4. Purification Precipitate OPPh3 Hexane Extraction Step3->Step4

Fig 2. Step-by-step mechanistic workflow of the Zinc-modified Corey-Fuchs olefination step.

Step-by-Step Methodology:

  • Equipment Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with a continuous stream of dry Argon.

  • Ylide Generation: Add CBr4​ (1.5 eq) and activated Zinc dust (1.5 eq) to anhydrous DCM (to achieve 0.2 M relative to the aldehyde). Cool the suspension to 0 °C in an ice bath.

  • Phosphine Addition: Slowly add PPh3​ (1.5 eq) in small portions over 15 minutes to control the exotherm.

    • Validation Check: The solution will turn from clear to a distinct yellow/orange, confirming the formation of the dibromomethylene ylide. Stir at 0 °C for 15 minutes.

  • Substrate Addition: Dissolve 2-bromobenzaldehyde (1.0 eq) in a minimal amount of anhydrous DCM (approx. 2-3 mL). Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

    • Validation Check: A heavy white precipitate ( OPPh3​ and zinc salts) will form as the olefination proceeds. Monitor by TLC (Hexanes/EtOAc 9:1) until the UV-active aldehyde spot is fully consumed.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na2​SO4​ and concentrate under reduced pressure.

  • Trituration: To remove the remaining OPPh3​ , resuspend the crude sticky residue in cold hexanes. The product, 1-bromo-2-(2,2-dibromovinyl)benzene, is highly soluble in hexanes, while OPPh3​ is not. Filter the suspension through a pad of Celite and concentrate the filtrate to yield the pure product.

References

  • Wikipedia Contributors. "Corey–Fuchs reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Chemistry Portal. "Corey-Fuchs Reaction." Organic-Chemistry.org. Available at:[Link]

Optimization

Technical Support Center: Isolating Organobromine Compounds from Triphenylphosphine Oxide

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for separating 1-bromo-2-(2,2-dibromovinyl)benzene from the common reaction byproduct, triphenylphosphine oxid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for separating 1-bromo-2-(2,2-dibromovinyl)benzene from the common reaction byproduct, triphenylphosphine oxide (TPPO). The significant difference in polarity between the nonpolar desired product and the highly polar, crystalline TPPO is the cornerstone of the purification strategies discussed.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) so challenging to remove from my reaction mixture?

A1: TPPO's removal difficulty stems from a combination of its chemical and physical properties. It is a highly polar and crystalline solid, yet it exhibits problematic solubility in many common organic solvents.[1][2] This can lead to it co-precipitating with desired products or remaining stubbornly in solution, making simple extraction or filtration ineffective. Its formation is a common outcome in many essential organic reactions, including the Wittig, Staudinger, and Mitsunobu reactions.[1]

Q2: What is the fundamental principle behind separating a nonpolar product like 1-bromo-2-(2,2-dibromovinyl)benzene from TPPO?

A2: The separation hinges on exploiting the vast difference in polarity. 1-bromo-2-(2,2-dibromovinyl)benzene is a nonpolar organohalide, while TPPO is very polar. This allows for selective separation using techniques where compounds are partitioned based on their polarity, such as column chromatography or selective precipitation.

Q3: What are the primary methods for removing TPPO?

A3: The main strategies include:

  • Column Chromatography: The most reliable method, separating compounds based on their differential adsorption to a stationary phase (like silica gel) and elution with a mobile phase.

  • Precipitation/Trituration: Exploits TPPO's poor solubility in nonpolar solvents like hexanes or diethyl ether.[1][2][3]

  • Metal Salt Complexation: Involves adding metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) to form an insoluble TPPO-metal complex that can be filtered off.[4][5][6][7]

Q4: How can I confirm that my final product is free of TPPO?

A4: The purity of the isolated product should be assessed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective way to visualize the separation. TPPO is UV active and will have a much lower Rf value (stick to the baseline) in nonpolar solvent systems compared to your desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the characteristic aromatic proton signals of TPPO. More definitively, ³¹P NMR is highly effective, as the presence of a signal around 30 ppm indicates remaining TPPO.

Troubleshooting & Protocol Guides

This section provides detailed protocols for the most effective methods of separating 1-bromo-2-(2,2-dibromovinyl)benzene from TPPO.

Guide 1: Flash Column Chromatography (The Standard Method)

Principle: This is the most robust method for achieving high purity. The crude mixture is loaded onto a silica gel column. A nonpolar solvent (mobile phase) is used to first elute the nonpolar product, 1-bromo-2-(2,2-dibromovinyl)benzene, while the highly polar TPPO remains strongly adsorbed to the polar silica gel at the top of the column.[8][9][10]

Experimental Protocol:

  • Prepare the Column:

    • Select a column of appropriate size for your reaction scale.

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Preparation & Loading:

    • Concentrate the crude reaction mixture to a minimum volume.

    • Adsorb the crude oil onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of a suitable solvent like dichloromethane.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with a nonpolar solvent system. A good starting point is 100% hexane or a hexane/ethyl acetate gradient.

    • The nonpolar product will travel down the column much faster than the TPPO.

  • Fraction Collection & Analysis:

    • Collect fractions and monitor the elution of your product using TLC.

    • Once the product has fully eluted, the polarity of the eluent can be drastically increased (e.g., to 50% ethyl acetate/hexane) to wash out the TPPO if desired, or it can be left on the column.

    • Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Causality & Insights:

  • The choice of a nonpolar eluent is critical. Since "like dissolves like," the nonpolar product has a higher affinity for the nonpolar solvent and moves quickly, while the polar TPPO has a strong affinity for the polar silica gel and is retained.

  • Dry loading is often preferred as it can lead to better separation (sharper bands) compared to liquid loading, especially if the crude mixture is not very soluble in the initial eluting solvent.

Guide 2: Purification via Precipitation/Trituration

Principle: This method is an excellent first-pass purification to remove the bulk of TPPO, especially on a larger scale where chromatography is less practical.[11][12] It leverages the low solubility of TPPO in nonpolar solvents.[1][2][3]

Experimental Protocol:

  • Concentration: Remove the reaction solvent from the crude mixture using a rotary evaporator to obtain a thick oil or solid.

  • Trituration:

    • Add a cold, nonpolar solvent in which your product is soluble but TPPO is not (e.g., diethyl ether, hexane, or a mixture thereof).[12][13]

    • Stir or sonicate the mixture vigorously. The desired product will dissolve, while the TPPO should remain as a solid precipitate.

  • Filtration:

    • Filter the mixture through a Büchner funnel or a short plug of celite.

    • Wash the collected solid (TPPO) with a small amount of the cold solvent to recover any trapped product.

  • Isolation: The filtrate contains your desired product. Concentrate the filtrate under reduced pressure to isolate the partially purified compound. This product can then be further purified by column chromatography if necessary.

Causality & Insights:

  • This technique is effective because the nonpolar solvent can effectively solvate the nonpolar 1-bromo-2-(2,2-dibromovinyl)benzene, but it cannot overcome the strong intermolecular forces within the highly polar, crystalline lattice of TPPO.

  • Using cold solvent enhances the precipitation of TPPO, as solubility generally decreases with temperature.

Guide 3: Metal Salt Complexation for TPPO Removal

Principle: This chromatography-free method involves the addition of a Lewis acidic metal salt, such as ZnCl₂ or CaBr₂, to the crude mixture.[6][7] The metal salt coordinates to the Lewis basic oxygen atom of TPPO, forming a highly insoluble complex that precipitates out of the solution and can be removed by simple filtration.[4][5] This is particularly useful for polar products where precipitation with nonpolar solvents is ineffective.[4]

Experimental Protocol (Using ZnCl₂):

  • Dissolution: After the reaction is complete, concentrate the mixture and redissolve the crude product in a polar solvent like ethanol or ethyl acetate.[5]

  • Precipitation: Add solid zinc chloride (ZnCl₂), often in a 1:2 molar ratio of TPPO to ZnCl₂, to the solution.[4] Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.

  • Filtration: Filter the mixture to remove the insoluble metal complex.

  • Workup: Wash the filtrate with water or brine to remove any excess ZnCl₂. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Causality & Insights:

  • The efficacy of this method relies on the strong Lewis acid-base interaction between the zinc (or other metal) center and the phosphoryl oxygen of TPPO. This forms a stable, salt-like complex with very low solubility in common organic solvents.

  • This method is advantageous as it can be performed in more polar solvents, which might be necessary to keep the desired product in solution.[5]

Data & Visualization

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents.

SolventSolubilityPolarity Index
WaterAlmost Insoluble[2][3]10.2
Hexane / CyclohexaneAlmost Insoluble[2][3]0.1
Diethyl EtherPoorly Soluble[1]2.8
TolueneSoluble[2][3][14]2.4
DichloromethaneReadily Soluble[2][3]3.1
Ethyl AcetateSoluble[2][3][14]4.4
EthanolReadily Soluble[2][3][15]5.2

This table summarizes the general solubility behavior of TPPO, which is crucial for selecting the appropriate purification method.

Diagram 1: Decision Workflow for TPPO Removal

G start Crude Reaction Mixture (Product + TPPO) is_product_nonpolar Is the desired product nonpolar and soluble in Hexane/Ether? start->is_product_nonpolar trituration Perform Precipitation/ Trituration with cold Hexane or Ether is_product_nonpolar->trituration Yes is_product_polar Is the product polar or sensitive to silica gel? is_product_nonpolar->is_product_polar No check_purity1 Check Purity by TLC/NMR trituration->check_purity1 chromatography Purify via Flash Column Chromatography check_purity1->chromatography Impure final_product Pure Product check_purity1->final_product Pure chromatography->final_product is_product_polar->chromatography No metal_complex Use Metal Salt Complexation (e.g., ZnCl2 or CaBr2) followed by filtration is_product_polar->metal_complex Yes metal_complex->check_purity1

Caption: Decision tree for selecting the optimal purification strategy.

Diagram 2: Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_col 1. Pack Silica Gel Column (Slurry Method) prep_sample 2. Concentrate Crude & Adsorb onto Silica prep_col->prep_sample load_sample 3. Load Sample onto Column prep_sample->load_sample elute_nonpolar 4. Elute with Nonpolar Solvent (e.g., 100% Hexane) load_sample->elute_nonpolar collect_fractions 5. Collect Fractions elute_nonpolar->collect_fractions tlc 6. Monitor Fractions by TLC collect_fractions->tlc combine 7. Combine Pure Fractions tlc->combine concentrate 8. Evaporate Solvent combine->concentrate pure_product Pure Product concentrate->pure_product

Caption: Step-by-step workflow for purification by flash column chromatography.

References

  • Triphenylphosphine oxide - Wikipedia. Available at: [Link]

  • Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1413-1414. Available at: [Link]

  • University of Rochester. Removing Triphenylphosphine Oxide. Available at: [Link]

  • Scifinder. How to Remove Sticky Reagents during Workup. Available at: [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Available at: [Link]

  • Merwade, A. M., et al. (2022). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 7(30), 26235–26241. Available at: [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Available at: [Link]

  • Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. ACS Omega, 7(24), 21156–21165. Available at: [Link]

  • Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. ResearchGate. Available at: [Link]

  • Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 22: The Wittig Reaction. Available at: [Link]

  • Kadrowski, B. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube. Available at: [Link]

  • Reddit. (2016). How to make Triphenylphosphine Oxide. r/chemistry. Available at: [Link]

  • Comeau, J. L., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂ and Wet Milling. Organic Process Research & Development. Available at: [Link]

  • Reddit. (2025). Removing TPPO from reaction mixture. r/OrganicChemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Corey-Fuchs Optimization for 1-Bromo-2-(2,2-dibromovinyl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the synthesis of 1-bromo-2-(2,2-dibromovinyl)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the synthesis of 1-bromo-2-(2,2-dibromovinyl)benzene.

Synthesizing this specific dibromoolefin from 2-bromobenzaldehyde presents unique thermodynamic and kinetic hurdles. The ortho-bromo group introduces significant steric hindrance and inductive electron withdrawal, which can stall the reaction and decrease yields to 50–70% under standard conditions[1]. Furthermore, the classic bottleneck of triphenylphosphine oxide (TPPO) removal often complicates downstream purification. This guide provides a self-validating, zinc-assisted methodology to overcome these challenges.

System Overview & Mechanistic Workflow

CF_Optimization SM 2-Bromobenzaldehyde (Sterically Hindered) Ylide Triphenylphosphine- dibromomethylene ylide SM->Ylide Wittig-type Addition Reagents CBr4 + PPh3 + Zn Dust (DCM, 0°C to RT) Reagents->Ylide Ylide Generation (Zn assisted) Product 1-Bromo-2-(2,2-dibromovinyl)benzene (Target Olefin) Ylide->Product Olefination (High Yield) Byproduct Triphenylphosphine Oxide (TPPO) Ylide->Byproduct Oxidation Purification ZnCl2 Precipitation (TPPO Removal) Byproduct->Purification Ethanol/ZnCl2

Workflow for the optimized zinc-assisted Corey-Fuchs olefination and TPPO removal.

Validated Experimental Protocol: Zinc-Assisted Olefination

To bypass the steric limitations of 2-bromobenzaldehyde, we utilize a modified Corey-Fuchs protocol where the phosphine is partially substituted by zinc dust, which improves yields and simplifies product separation[2].

Step 1: Ylide Generation (Activation Phase)
  • Action: In a flame-dried, argon-purged flask, dissolve CBr₄ (1.5 eq) in anhydrous CH₂Cl₂ (0.2 M). Cool to 0 °C. Add activated Zn dust (1.5 eq) followed by PPh₃ (3.0 eq) in small portions.

  • Causality: Zinc dust acts as a reducing agent that facilitates the reduction of CBr₄ directly to the reactive carbene precursor. This suppresses the formation of unreactive phosphonium salts and reduces the total equivalents of PPh₃ required, directly mitigating the TPPO purification bottleneck.

  • Self-Validation Check: The solution will transition from clear to a vibrant yellow/orange suspension within 15–30 minutes, confirming the successful accumulation of the triphenylphosphine-dibromomethylene ylide.

Step 2: Nucleophilic Addition (Coupling Phase)
  • Action: Dilute 2-bromobenzaldehyde (1.0 eq) in a minimal volume of anhydrous CH₂Cl₂ and add dropwise over 15 minutes to the 0 °C ylide suspension. Allow the reaction to warm to room temperature and stir for 3–4 hours.

  • Causality: Dropwise addition prevents localized heating and suppresses homocoupling of the ylide. Because the ortho-bromo group exerts massive steric bulk, maintaining a high concentration of the ylide relative to the aldehyde and extending the reaction time at room temperature provides the necessary kinetic energy to drive the Wittig-type addition forward.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 9:1). The aldehyde spot (UV active, lower Rf​ ) should cleanly convert to the highly non-polar dibromoolefin product (high Rf​ ).

Step 3: Reaction Quench and TPPO Precipitation
  • Action: Once complete, concentrate the crude mixture to 20% of its original volume. Add a 1.8 M solution of ZnCl₂ in warm ethanol to the residue.

  • Causality: TPPO is notoriously difficult to separate from non-polar olefins via standard chromatography. ZnCl₂ forms a highly insoluble Zn(O=PPh₃)₂Cl₂ coordination complex, allowing for rapid, quantitative removal of the phosphine waste via simple filtration[3].

  • Self-Validation Check: A heavy white precipitate will immediately crash out upon ZnCl₂/EtOH addition. After filtration, the filtrate should show absolutely no TPPO streak on a TLC plate under UV light.

Quantitative Optimization Data

The following table summarizes the performance metrics of the standard protocol versus our optimized zinc-assisted methodology.

Optimization ParameterStandard Corey-FuchsZinc-Assisted ModificationMechanistic Impact / Causality
Reagent Ratio (Aldehyde:CBr₄:PPh₃) 1 : 2 : 41 : 1.5 : 3 (with 1.5 eq Zn)Zn reduces required PPh₃, minimizing TPPO generation.
Temperature Profile 0 °C RT (1 h)0 °C (30 min) RT (4 h)Extended RT phase overcomes ortho-steric hindrance.
TPPO Removal Strategy Flash ChromatographyZnCl₂/EtOH PrecipitationZnCl₂ forms an insoluble coordination complex with TPPO[3].
Average Yield 60 - 65%85 - 92%Higher conversion due to sustained ylide concentration.

Troubleshooting Guide & FAQs

Q: My yields of 1-bromo-2-(2,2-dibromovinyl)benzene are plateauing at 60%. How can I drive the reaction to completion? A: This is a classic kinetic bottleneck caused by the ortho-bromo substituent. The steric hindrance restricts the trajectory of the bulky ylide during the initial nucleophilic attack. Solution: Do not just add more PPh₃, which complicates purification. Instead, ensure the ylide is pre-formed completely at 0 °C for at least 30 minutes before adding the aldehyde, and let the reaction warm to room temperature for an extended period (up to 4 hours) to overcome the activation energy barrier.

Q: Why does the reaction mixture turn dark brown instead of the expected bright yellow/orange during ylide formation? A: A dark brown coloration often indicates the degradation of the ylide or the presence of moisture. The triphenylphosphine-dibromomethylene ylide is highly sensitive to water, which prematurely hydrolyzes it. Solution: Ensure all glassware is flame-dried, use strictly anhydrous CH₂Cl₂, and maintain a positive pressure of argon throughout the ylide generation step.

Q: Should I add n-BuLi to complete the Corey-Fuchs reaction? A: No. The target molecule is 1-bromo-2-(2,2-dibromovinyl)benzene, which is the intermediate 1,1-dibromoalkene. Adding a strong base like n-BuLi will trigger a lithium-halogen exchange and a Fritsch-Buttenberg-Wiechell rearrangement, converting your target product into the terminal alkyne (1-bromo-2-ethynylbenzene)[2]. Stop the reaction after the Wittig-type olefination.

Q: The triphenylphosphine oxide (TPPO) byproduct is still co-eluting with my dibromoolefin. How can I achieve baseline separation without excessive chromatography? A: If you are still seeing TPPO after a standard hexanes workup, implement the ZnCl₂ precipitation method. After the reaction, treat the concentrated crude mixture with a 1.8 M solution of ZnCl₂ in warm ethanol. This forms a ZnCl₂(TPPO)₂ adduct that precipitates quantitatively. Filter the solid, and your 1-bromo-2-(2,2-dibromovinyl)benzene will remain in the filtrate, often >95% pure[3].

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 1-Bromo-2-(2,2-dibromovinyl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield drops or impurity spikes when utilizing halo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield drops or impurity spikes when utilizing halogenated styrene derivatives.

1-bromo-2-(2,2-dibromovinyl)benzene (CAS: 213599-19-0) is a highly reactive electrophile featuring both an aryl bromide and a gem-dibromovinyl moiety. While this dual reactivity makes it an exceptional building block for cross-coupling and alkyne synthesis, it also renders the compound highly susceptible to environmental degradation. This guide provides field-proven, mechanistic insights and self-validating protocols to ensure your reagent maintains absolute structural integrity during long-term storage.

Core Visual Diagnostic: Degradation & Prevention Workflow

DegradationPathways Compound 1-bromo-2-(2,2-dibromovinyl)benzene Light UV/Vis Light Exposure Compound->Light Heat Thermal Stress (>40°C) Compound->Heat Oxygen Atmospheric Oxygen Compound->Oxygen Radical C-Br Homolytic Cleavage (Radical Formation) Light->Radical Polymer Auto-polymerization & Homocoupling Heat->Polymer Oxidation Alkene Epoxidation Oxygen->Oxidation Degraded Degraded Product (HBr Release, Tars) Radical->Degraded Polymer->Degraded Oxidation->Degraded Amber Amber Vials (Dark Storage) Amber->Light Blocks Cold Cryogenic Storage (-20°C) Cold->Heat Mitigates Argon Argon/N2 Atmosphere Argon->Oxygen Displaces

Degradation pathways of 1-bromo-2-(2,2-dibromovinyl)benzene and preventive storage measures.

Section 1: Mechanistic Troubleshooting FAQs

Q1: My stock of 1-bromo-2-(2,2-dibromovinyl)benzene has turned from a clear/pale liquid to a dark yellow/brown viscous oil. What caused this, and is it recoverable? A1: The discoloration is a direct result of photolytic degradation. Vinyl bromides and styryl bromides are highly susceptible to UV and near-UV light, which induces homolytic cleavage of the C-Br bonds[1]. This cleavage generates highly reactive bromine radicals that propagate the auto-polymerization of the vinyl group, resulting in dark, viscous tars and the release of corrosive hydrogen bromide (HBr) gas. Causality & Action: Once polymerized, the material cannot be easily purified by standard distillation due to the risk of further thermal decomposition. Always store the compound in strictly opaque or amber borosilicate vials.

Q2: Is it strictly necessary to store this compound under an inert atmosphere, or is a tightly sealed cap sufficient? A2: A tightly sealed cap trapping ambient air is insufficient. The electron-rich double bond of the gem-dibromovinyl group is prone to slow oxidation. We mandate purging the headspace with Argon. Argon is heavier than nitrogen and air; it effectively blankets the liquid interface, displacing residual oxygen.

Q3: What happens if the compound experiences thermal stress (e.g., left on the benchtop over the weekend)? A3: Thermal stress induces dehalogenative homocoupling and decomposition. At elevated temperatures, styryl bromide derivatives can undergo spontaneous homocoupling to form 1,4-diphenylbutadiene derivatives, drastically reducing the purity of your starting material[2]. Furthermore, severe thermal decomposition releases toxic oxides of carbon and hydrogen bromide[3]. It must be stored at -20°C for long-term stability.

Q4: Can I store this compound as a pre-made stock solution to minimize freeze-thaw cycles? A4: Yes, but solvent choice is critical. If storing as a stock solution, trace moisture will exacerbate degradation. Solvents (such as toluene or THF) must be rigorously dried and stored over freshly activated 4 Å molecular sieves to prevent hydrolytic side reactions during prolonged storage[4].

Section 2: Quantitative Storage Parameters & Validation

To ensure experimental reproducibility, compare your current storage conditions against these validated parameters.

ParameterOptimal ConditionRisk of Non-ComplianceValidation Metric
Temperature -20°C (Cryogenic)Thermal homocoupling / decompositionGC-MS (Appearance of high MW impurity peaks)
Light Exposure Amber Vials / DarkPhotolytic C-Br cleavageVisual (Yellowing/browning)
Atmosphere Argon PurgedAlkene oxidationNMR (Loss or shift of the vinyl proton signal)
Container PTFE-lined GlassLeaching of plasticizers / HBr escapeWet pH paper in headspace (Turns red if HBr is present)
Solvent (if diluted) Anhydrous, over 4 Å sievesHydrolysis / Halogen exchangeKarl Fischer titration (<10 ppm water)

Section 3: Self-Validating Protocol: Air-Free Aliquoting & Cryogenic Storage

To avoid repeated thermal shock (freeze-thaw cycles) and atmospheric exposure, the bulk material should be aliquoted immediately upon receipt. This protocol incorporates a self-validating system to ensure the integrity of your inerting process.

Materials Required:

  • Amber borosilicate glass vials (2 mL or 5 mL).

  • PTFE-lined screw caps (do not use standard rubber septa, as halogenated compounds can degrade them over time).

  • Schlenk line or a glovebox with an Argon atmosphere.

  • Wet pH indicator paper.

Step-by-Step Methodology:

  • Vial Preparation: Bake the amber vials at 120°C for 2 hours to remove surface moisture. Allow them to cool in a desiccator.

  • Inerting the Environment: Transfer the bulk bottle and the baked vials into an Argon-filled glovebox. If using a Schlenk line, purge the vials with 3 cycles of vacuum/Argon.

  • Aliquoting: Dispense single-use volumes (e.g., 100-500 mg) into the amber vials. Causality note: Single-use aliquots prevent the bulk source from undergoing repeated thermal expansion/contraction, which draws ambient moisture into the threads of the cap.

  • Self-Validation Check (The pH Test): Before sealing the final aliquot, suspend a strip of moistened pH paper in the headspace of the vial for 10 seconds.

    • Pass: The paper remains neutral (green/yellow). The environment is stable.

    • Fail: The paper turns red (acidic). This indicates active degradation and HBr release[1]. The batch must be re-purified (e.g., passed through a short plug of basic alumina) before storage.

  • Sealing & Storage: Seal the vials tightly with PTFE-lined caps. Wrap the seal with Parafilm to prevent loosening due to cryogenic contraction. Store the aliquots in a dedicated -20°C freezer.

References

  • Title: kombat garden insects (Safety Data Sheet detailing thermal decomposition of 2,2-dibromovinyl compounds)
  • Title: Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of[(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2)
  • Title: 193 nm photolysis of vinyl bromide: Nascent product distribution of the C2H3Br→C2H2 (vinylidene)
  • Title: Reaction of trans-Pd(styryl)Br(PMePh2)2 with Styryl Bromide Affording 1,4-Diphenylbutadiene.

Sources

Troubleshooting

Technical Support Center: Resolving Common Impurities in 1-bromo-2-(2,2-dibromovinyl)benzene NMR Spectra

Welcome to the Technical Support Center for the analysis and purification of 1-bromo-2-(2,2-dibromovinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analysis and purification of 1-bromo-2-(2,2-dibromovinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurities encountered during the synthesis and analysis of this compound. By understanding the origin of these impurities and their spectral signatures, you can streamline your purification process and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-bromo-2-(2,2-dibromovinyl)benzene and what are the expected impurities?

A1: The most prevalent method for the synthesis of 1-bromo-2-(2,2-dibromovinyl)benzene is the Corey-Fuchs reaction.[1][2] This reaction involves the treatment of 2-bromobenzaldehyde with a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide. Consequently, the primary impurities to expect are:

  • Unreacted 2-bromobenzaldehyde: The starting material for the reaction.

  • Triphenylphosphine oxide (TPPO): A common and often difficult-to-remove byproduct of Wittig-type reactions.[3]

  • 1-Bromo-2-ethynylbenzene: A potential side-product formed by the elimination of HBr from the desired product, particularly if a strong base is used in the workup.[4]

Q2: I see a complex multiplet in the aromatic region of my 1H NMR spectrum that doesn't correspond to the product. What could it be?

A2: A complex multiplet in the aromatic region, typically between 7.4 and 7.8 ppm, is a strong indicator of the presence of triphenylphosphine oxide (TPPO). This byproduct is notoriously difficult to separate from many organic compounds due to its polarity and crystallinity.

Q3: My 1H NMR shows a singlet around 10.3 ppm. What is this impurity?

A3: A singlet in this downfield region is characteristic of an aldehyde proton. This is very likely unreacted 2-bromobenzaldehyde in your sample.

Q4: I have an unexpected singlet around 3.3 ppm in my 1H NMR. What could this be?

A4: A singlet around 3.3 ppm could indicate the presence of the acetylenic proton of 1-bromo-2-ethynylbenzene, a potential side-product. The exact chemical shift can vary depending on the solvent and concentration.

Troubleshooting Guide: Interpreting Your NMR Spectrum

A "clean" 1H NMR spectrum of 1-bromo-2-(2,2-dibromovinyl)benzene is expected to show a singlet for the vinylic proton and a series of multiplets in the aromatic region. The presence of additional peaks is a clear indication of impurities.

Reference NMR Data
Compound1H NMR Chemical Shifts (ppm)13C NMR Chemical Shifts (ppm)
1-Bromo-2-(2,2-dibromovinyl)benzene (Predicted) ~7.6-7.8 (m, Ar-H), ~7.2-7.4 (m, Ar-H), ~7.0 (s, 1H, =CH)~138 (Ar-C), ~133 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~125 (Ar-C-Br), ~90 (C=CBr2), ~88 (=CH)
2-Bromobenzaldehyde ~10.3 (s, 1H, CHO), ~7.9 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (t, 2H, Ar-H)~192 (CHO), ~135 (Ar-C), ~134 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~125 (Ar-C-Br)
Triphenylphosphine Oxide (TPPO) ~7.4-7.8 (m, 15H, Ar-H)~132 (d, JPC = 104 Hz, Cipso), ~132 (d, JPC = 10 Hz, Cortho), ~131 (d, JPC = 3 Hz, Cpara), ~128 (d, JPC = 12 Hz, Cmeta)
1-Bromo-2-ethynylbenzene ~7.5-7.6 (m, 2H, Ar-H), ~7.2-7.3 (m, 2H, Ar-H), ~3.3 (s, 1H, C≡CH)~133 (Ar-C), ~132 (Ar-C), ~129 (Ar-C), ~127 (Ar-C), ~124 (Ar-C-Br), ~122 (Ar-C-C≡), ~83 (C≡CH), ~80 (C≡CH)

Purification Protocols

The following are detailed, step-by-step methodologies for the removal of common impurities.

Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation

This method is often the first line of defense for removing the bulk of TPPO, especially when dealing with non-polar to moderately polar products.[3]

Objective: To selectively precipitate triphenylphosphine oxide from the crude reaction mixture.

Methodology:

  • Concentrate the Reaction Mixture: After the reaction is complete, remove the reaction solvent (e.g., dichloromethane) under reduced pressure.

  • Suspend in a Non-Polar Solvent: To the concentrated residue, add a sufficient volume of a non-polar solvent such as hexanes or pentane.

  • Stir and Cool: Vigorously stir the suspension at room temperature for 15-30 minutes. For enhanced precipitation, cool the mixture in an ice bath for an additional 15 minutes.

  • Filtration: Filter the mixture through a pad of silica gel or Celite®. The TPPO will remain on the filter pad.

  • Wash: Wash the filter cake with additional cold non-polar solvent to ensure complete recovery of the product.

  • Isolate the Product: The filtrate contains your product. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified by column chromatography or recrystallization.

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is a highly effective method for separating the desired product from all common impurities.

Objective: To purify 1-bromo-2-(2,2-dibromovinyl)benzene from starting materials and byproducts using silica gel chromatography.

Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point for non-polar compounds like this is a mixture of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing: Dry pack a chromatography column with silica gel. The amount of silica should be roughly 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar product should elute before the more polar impurities like TPPO and 2-bromobenzaldehyde.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-bromo-2-(2,2-dibromovinyl)benzene.

Protocol 3: Purification by Recrystallization

If the purified product from chromatography is a solid, recrystallization can be an excellent final polishing step.

Objective: To obtain highly pure crystalline 1-bromo-2-(2,2-dibromovinyl)benzene.

Methodology:

  • Solvent Selection: Test the solubility of the compound in various solvents to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold. Common choices for organobromides include ethanol, methanol, or a mixture of hexanes and a more polar solvent like ethyl acetate.

  • Dissolution: In a flask, dissolve the solid product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visual Workflows and Diagrams

Diagram 1: Corey-Fuchs Reaction and Impurity Formation

G cluster_start Starting Materials cluster_reaction Corey-Fuchs Reaction cluster_products Products & Byproducts 2-Bromobenzaldehyde 2-Bromobenzaldehyde Wittig_Reaction Wittig Reaction 2-Bromobenzaldehyde->Wittig_Reaction Reacts with Ylide CBr4_PPh3 CBr4 / PPh3 Ylide_Formation Ylide Formation CBr4_PPh3->Ylide_Formation Forms Ylide Ylide_Formation->Wittig_Reaction Target_Product 1-Bromo-2-(2,2-dibromovinyl)benzene Wittig_Reaction->Target_Product Main Product TPPO Triphenylphosphine Oxide (TPPO) Wittig_Reaction->TPPO Byproduct Side_Product 1-Bromo-2-ethynylbenzene Target_Product->Side_Product Elimination (Base)

Caption: Synthetic pathway and common impurities.

Diagram 2: Troubleshooting and Purification Workflow

G Crude_Product Crude Product from Reaction Workup NMR_Analysis 1H NMR Analysis Crude_Product->NMR_Analysis Impurity_ID Identify Impurities NMR_Analysis->Impurity_ID TPPO_Precipitation Protocol 1: TPPO Precipitation Impurity_ID->TPPO_Precipitation TPPO is major impurity Column_Chromatography Protocol 2: Flash Column Chromatography Impurity_ID->Column_Chromatography Multiple impurities or TPPO remains TPPO_Precipitation->Column_Chromatography Further purification needed Recrystallization Protocol 3: Recrystallization Column_Chromatography->Recrystallization If solid & needs polishing Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision tree for purification.

References

  • BenchChem. (2025). Application Notes and Protocols for the Corey-Fuchs Reaction Using gem-Dibromides. BenchChem.
  • Supporting Inform
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.
  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide.
  • How to Remove Sticky Reagents during Workup. (n.d.).
  • BenchChem. (2025).
  • Byrne, P. A., & Gilheany, D. G. (2012). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic & Biomolecular Chemistry, 10(37), 7544.
  • Supporting Inform
  • BenchChem. (2025). Troubleshooting low yields in the Wittig synthesis of substituted alkenes. BenchChem.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • r/chemistry. (2014, January 1). Purification for half Corey-Fuchs reaction. Reddit.
  • PubChem. (n.d.). 1-Bromo-2-ethynylbenzene.
  • r/Chempros. (2022, December 16). Problems with wittig reaction. Reddit.
  • Utah Tech University. (n.d.). Wittig reaction.
  • Wikipedia. (2023, October 26). Corey–Fuchs reaction.
  • The Wittig Reaction: Synthesis of Alkenes. (n.d.).
  • SpectraBase. (n.d.). Bromo-(2,4,6-tri-tert-butyl-phenyl)-acetylene - Optional[13C NMR] - Chemical.
  • LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • The Royal Society of Chemistry. (n.d.).
  • Grokipedia. (2026, January 13). Corey–Fuchs reaction.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Compound Interest. (2015). a guide to 13c nmr chemical shift values.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • Okumura, H., Imao, N., & Kunishima, M. (2011). Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes. Organic Letters, 13(23), 6378–6381.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • PubChem. (n.d.). Bis(4-bromophenyl)acetylene.
  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • University of Rochester. (n.d.). About Workup.

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 1-bromo-2-(2,2-dibromovinyl)benzene

Title: High-Resolution Mass Spectrometry Platforms for Polyhalogenated Vinylbenzenes: A Comparative Guide on the Fragmentation of 1-Bromo-2-(2,2-dibromovinyl)benzene Introduction: The Analytical Challenge of Polybrominat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution Mass Spectrometry Platforms for Polyhalogenated Vinylbenzenes: A Comparative Guide on the Fragmentation of 1-Bromo-2-(2,2-dibromovinyl)benzene

Introduction: The Analytical Challenge of Polybrominated Aromatics

1-bromo-2-(2,2-dibromovinyl)benzene (CAS: 213599-19-0, Formula: C8H5Br3)[1] is a highly substituted halogenated styrene derivative utilized as a critical building block in cross-coupling reactions and the synthesis of complex enediynes[2]. In drug development and environmental monitoring, the unambiguous structural elucidation of such polybrominated compounds is paramount.

However, their analysis presents a unique analytical challenge: the carbon-bromine (C-Br) bond is relatively weak. Under traditional 70 eV Electron Ionization (EI), these molecules undergo extensive in-source fragmentation, which often obliterates the molecular ion ([M]+•)[3]. Without the intact molecular ion, identifying the precursor mass and its characteristic isotopic signature becomes nearly impossible.

As a Senior Application Scientist, I have evaluated multiple mass spectrometry (MS) platforms to determine the optimal system for characterizing polyhalogenated aromatics. This guide objectively compares traditional GC-EI-MS, LC-ESI-HRMS, and Atmospheric Pressure Gas Chromatography coupled to Quadrupole Time-of-Flight (APGC-QTOF), using the fragmentation pattern of 1-bromo-2-(2,2-dibromovinyl)benzene as the benchmark.

Platform Comparison: Selecting the Right MS Modality

To achieve high-confidence identification, an MS platform must preserve the intact molecular ion to observe the characteristic 1:3:3:1 isotopic signature of the tribrominated cluster, while providing sufficient MS/MS capabilities to map the structural backbone[4].

Table 1: Performance Comparison of MS Platforms for 1-Bromo-2-(2,2-dibromovinyl)benzene Analysis

Feature / PlatformGC-EI-Quadrupole (Traditional)LC-ESI-QTOF (Electrospray)APGC-QTOF (Atmospheric GC)
Ionization Type Hard (70 eV EI)Soft (ESI)Soft (Charge Transfer / APGC)
Molecular Ion ([M]+•) Survival Poor (Extensive debromination)Poor (Non-polar nature limits ionization)Excellent (Preserves M+• cluster)
Isotope Pattern Fidelity Moderate (Interference from fragments)Low (Poor signal-to-noise)High (Clear 1:3:3:1 Br3 signature)
Fragmentation Control Fixed (In-source)Variable (CID in collision cell)Variable (CID in collision cell)
Mass Accuracy Low (Nominal mass)High (< 2 ppm)High (< 2 ppm)
Best Use Case Legacy library matching (NIST)Polar metabolites / biomoleculesNon-polar halogenated aromatics

The Verdict: APGC-QTOF is the superior alternative. It combines the chromatographic resolution of GC (essential for volatile/semi-volatile non-polar compounds) with the soft ionization of atmospheric pressure techniques, preserving the [M]+• ion. Furthermore, QTOF enables precise control over collision-induced dissociation (CID) for targeted MS/MS fragmentation analysis[5].

Mechanistic Insights: The Fragmentation Pattern (The "Why")

Understanding the causality behind the fragmentation of 1-bromo-2-(2,2-dibromovinyl)benzene is critical for spectral interpretation. The monoisotopic mass of the intact molecule is 337.79414 Da[1]. Because bromine exists as two stable isotopes (79Br and 81Br) in a nearly 1:1 ratio, the presence of three bromine atoms generates a distinct isotopic multiplet at m/z 338, 340, 342, and 344[6].

Upon activation in the collision cell, the molecule undergoes a predictable, stepwise debromination driven by the stabilization of the resulting carbocations and radical cations[3][4].

  • Initial α-Cleavage (Loss of Br•): The weakest bond is the vinylic C-Br bond. Loss of a bromine radical yields the[M - Br]+ cation (C8H5Br2+) at m/z 259, 261, and 263. The isotopic pattern shifts to a 1:2:1 ratio, confirming the retention of exactly two bromine atoms[4].

  • Ortho-Effect and Vinyl Cleavage (Loss of Br2): Halogenated styrenes with ortho-substitution frequently exhibit proximity effects[3]. The spatial arrangement allows for the concerted elimination of Br2 (or sequential loss of two Br radicals), forming a highly stable bromophenylacetylene radical cation ([M - 2Br]+•) at m/z 180 and 182 (1:1 isotopic ratio).

  • Formation of the Phenylacetylene Core: Complete debromination yields the highly conjugated [C8H5]+ ion at m/z 101.

MS_Fragmentation M 1-bromo-2-(2,2-dibromovinyl)benzene [M]+• (m/z 338, 340, 342, 344) C8H5Br3 M_Br [M - Br]+ (m/z 259, 261, 263) C8H5Br2+ M->M_Br - Br• α-cleavage M_2Br [M - 2Br]+• (m/z 180, 182) C8H5Br+• (Bromophenylacetylene) M->M_2Br - Br2 Vinyl cleavage / Ortho effect M_Br->M_2Br - Br• M_3Br [M - 3Br]+ (m/z 101) C8H5+ (Phenylacetylene cation) M_2Br->M_3Br - Br•

Caption: Stepwise CID fragmentation pathway of 1-bromo-2-(2,2-dibromovinyl)benzene.

Table 2: Quantitative Data of Key Fragment Ions

Fragment IonFormulaMonoisotopic m/z (79Br)Isotopic Pattern RatioStructural Assignment
[M]+•C8H5Br3+•337.79411:3:3:1Intact molecular ion
[M - Br]+C8H5Br2+258.87581:2:1Dibromostyrene cation
[M - 2Br]+•C8H5Br+•179.95751:1Bromophenylacetylene radical cation
[M - 3Br]+C8H5+101.0391SingletPhenylacetylene cation

Experimental Protocol: APGC-QTOF Workflow

To ensure a self-validating system, the following protocol leverages High-Resolution Mass Spectrometry (HRMS) to isolate the precursor ion and generate pristine MS/MS spectra without chimeric interference[5][7].

Workflow S1 Sample Prep Hexane Extraction S2 Chromatography APGC Separation S1->S2 S3 Ionization Charge Transfer (N2) S2->S3 S4 Mass Analysis HR-QTOF MS/MS S3->S4 S5 Data Processing Isotope Scoring S4->S5

Caption: End-to-end analytical workflow for the characterization of polybrominated vinylbenzenes.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 1-bromo-2-(2,2-dibromovinyl)benzene standard in MS-grade hexane to a final concentration of 1 µg/mL. Non-polar solvents are critical to ensure optimal volatility and peak shape in GC.

  • Gas Chromatography (APGC): Inject 1 µL into a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Use helium as the carrier gas at a constant flow of 1.2 mL/min. Temperature program: Hold at 80°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.

  • Atmospheric Pressure Ionization: Operate the APGC source in charge-transfer mode using dry nitrogen as the make-up gas. This soft ionization technique prevents the premature cleavage of the C-Br bonds, ensuring the survival of the m/z 338-344 cluster.

  • Precursor Isolation and CID (MS/MS): Isolate the [M]+• isotopic cluster using the quadrupole. Apply a collision energy ramp (10–40 eV) in the collision cell using argon gas. The ramp ensures that both low-energy pathways (loss of a single Br•) and high-energy pathways (complete debromination to m/z 101) are captured in a single acquisition[3][6].

  • Data Acquisition & Validation: Acquire data in high-resolution mode (R > 25,000)[7]. Validate the identification by comparing the observed isotopic ratios of the fragments against theoretical models (e.g., 1:2:1 for the m/z 259 cluster)[4].

References[1] Title: 213599-19-0, 1-broMo-2-(2,2-dibroMovinyl)benzene Formula

Source: echemi.com URL: 7] Title: Nontargeted Screening of Halogenated Organic Compounds in Fish Fillet Tissues from the Great Lakes Source: acs.org URL: 3] Title: Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers Source: nih.gov URL: 4] Title: Mass Spectrometry Fragmentation Source: chemconnections.org URL: 6] Title: Application Note: Mass Spectrometry Fragmentation Analysis of 2-bromo-N-phenethylbenzenesulfonamide Source: benchchem.com URL: 5] Title: Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis Source: biorxiv.org URL: 2] Title: Synthesis and Photophysical Studies of Bis-enediynes as Tunable Fluorophores Source: acs.org URL:

Sources

Comparative

Comprehensive Spectroscopic Validation Guide: Synthesized 1-Bromo-2-(2,2-dibromovinyl)benzene vs. Commercial Standards

Executive Summary 1-Bromo-2-(2,2-dibromovinyl)benzene (CAS: 213599-19-0) is a highly functionalized, tribrominated building block critical for the synthesis of complex terminal alkynes, nitrogen-containing heterocycles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromo-2-(2,2-dibromovinyl)benzene (CAS: 213599-19-0) is a highly functionalized, tribrominated building block critical for the synthesis of complex terminal alkynes, nitrogen-containing heterocycles, and extended π-conjugated materials[1]. Because it serves as a primary precursor for downstream cross-coupling (e.g., Sonogashira, Suzuki) and elimination reactions, ensuring the absolute structural fidelity and purity of this intermediate is paramount.

This guide provides an objective, data-driven comparison of laboratory-synthesized 1-bromo-2-(2,2-dibromovinyl)benzene against high-purity commercial standards[2]. As a Senior Application Scientist, I have structured this guide to not only provide the expected analytical data but to explain the underlying physicochemical causality behind the spectroscopic signatures used for validation.

Synthetic Context & Mechanistic Rationale

The compound is synthesized primarily via the Corey-Fuchs olefination of 2-bromobenzaldehyde[3]. In this reaction, triphenylphosphine (PPh₃) acts as a nucleophile, attacking carbon tetrabromide (CBr₄) to generate a reactive dibromomethylene phosphorane ylide. This ylide then undergoes a Wittig-type olefination with the aldehyde.

Maintaining the reaction at 0 °C is a critical parameter; it prevents the thermal degradation of the ylide and minimizes the formation of homocoupled side products, ensuring a high-yielding conversion to the target dibromovinyl moiety[1].

Workflow A 2-Bromobenzaldehyde (Starting Material) B Corey-Fuchs Olefination (CBr4, PPh3, CH2Cl2, 0 °C) A->B C Crude 1-bromo-2- (2,2-dibromovinyl)benzene B->C D Silica Gel Purification (Hexane Eluent) C->D E Spectroscopic Validation (NMR, GC-MS, FT-IR) D->E F Pure Validated Compound (>98% Purity) E->F

Workflow for the synthesis and spectroscopic validation of the target compound.

Comparative Spectroscopic Validation

To establish trustworthiness in your synthetic pipeline, every protocol must function as a self-validating system. Below, we compare the synthesized product against a commercial >98% pure standard to confirm structural integrity.

High-Resolution ¹H and ¹³C NMR Analysis (The Gold Standard)

Causality & Rationale: Nuclear Magnetic Resonance (NMR) is the definitive tool for structural confirmation. We utilize CDCl₃ as the solvent because its aprotic, non-coordinating nature prevents solvent-exchange with the vinylic proton and effectively dissolves the highly halogenated, non-polar product.

  • ¹H NMR: The defining feature is the isolated vinylic proton (-CH =CBr₂). Due to the strong electron-withdrawing nature of the gem-dibromo group and the diamagnetic anisotropy of the adjacent aromatic ring, this proton is highly deshielded, appearing as a sharp singlet at ~7.50 ppm.

  • ¹³C NMR: The "heavy atom effect" of bromine significantly shields the terminal vinylic carbon (=C Br₂), pushing its chemical shift unusually upfield to ~91 ppm. Conversely, the internal vinylic carbon (-C H=) remains deshielded at ~136 ppm.

Table 1: NMR Chemical Shift Comparison (400 MHz, CDCl₃)

NucleusStructural AssignmentSynthesized Product (ppm)Commercial Standard (ppm)Multiplicity / Integration
¹H Vinylic (-CH=CBr₂)7.517.50Singlet, 1H
¹H Aromatic (C3-H, C6-H)7.58 - 7.627.58 - 7.61Multiplet, 2H
¹H Aromatic (C4-H, C5-H)7.18 - 7.357.18 - 7.34Multiplet, 2H
¹³C Terminal Vinylic (=CBr₂)91.491.5-
¹³C Internal Vinylic (-CH=)136.2136.2-
¹³C Aromatic (C-Br)123.8123.8-
GC-MS and Isotopic Profiling

Causality & Rationale: Mass spectrometry confirms the exact halogenation state. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. A molecule containing three bromine atoms (C₈H₅Br₃) will exhibit a characteristic binomial expansion pattern of (a+b)3 , resulting in four distinct molecular ion peaks separated by 2 m/z units with a relative intensity ratio of roughly 1:3:3:1[3].

Table 2: GC-MS Isotopic Pattern Comparison (EI, 70 eV)

Ion SpeciesExpected m/zSynthesized Rel. AbundanceStandard Rel. AbundanceTheoretical Ratio
M⁺ (⁷⁹Br₃)33832%33%1
[M+2]⁺ (⁷⁹Br₂, ⁸¹Br)34098%100%3
[M+4]⁺ (⁷⁹Br, ⁸¹Br₂)342100%99%3
[M+6]⁺ (⁸¹Br₃)34431%32%1
FT-IR Vibrational Analysis

Causality & Rationale: Infrared spectroscopy validates the functional group transformation. The successful conversion of the aldehyde to the dibromovinyl group eliminates the strong carbonyl (C=O) peak at ~1690 cm⁻¹ and introduces a new C=C stretch (~1600 cm⁻¹) alongside strong C-Br stretching vibrations in the fingerprint region (600-700 cm⁻¹).

DecisionTree N1 Isolated Product N2 1H NMR: Singlet at ~7.5 ppm? N1->N2 N3 13C NMR: Peak at ~91 ppm? N2->N3 Yes N6 Impurity / Incomplete Reaction N2->N6 No N4 GC-MS: 1:3:3:1 Ratio at m/z 338-344? N3->N4 Yes N3->N6 No N5 Structure Confirmed N4->N5 Yes N4->N6 No

Logical decision tree for the spectroscopic validation of the synthesized product.

Experimental Protocol: Self-Validating Workflow

Step 1: Ylide Generation (Causality: Pre-activation)

  • Action: Dissolve triphenylphosphine (PPh₃, 4.0 equiv) and carbon tetrabromide (CBr₄, 2.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere. Stir at 0 °C for 15 minutes.

  • Self-Validation: The solution must transition to a distinct yellow-orange color, visually confirming the formation of the reactive dibromomethylene phosphorane ylide.

Step 2: Olefination (Causality: Kinetic Control)

  • Action: Dropwise add 2-bromobenzaldehyde (1.0 equiv) dissolved in CH₂Cl₂. Maintain the reaction strictly at 0 °C for 2 hours.

  • Rationale: Low temperatures prevent the thermal degradation of the ylide and suppress the formation of homocoupled alkyne side-products.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 9:1). The UV-active aldehyde spot (Rf ~0.4) must completely disappear, replaced by a highly non-polar product spot (Rf ~0.8).

Step 3: Quenching & Isolation (Causality: Polarity Differential)

  • Action: Quench the reaction by adding a 5-fold volume excess of pentane or hexane.

  • Rationale: The target tribrominated product is highly lipophilic and remains soluble, whereas the polar triphenylphosphine oxide (OPPh₃) byproduct precipitates out of solution.

  • Self-Validation: Filter the resulting suspension through a Celite pad to remove the bulk of the OPPh₃, yielding a clear filtrate.

Step 4: Chromatographic Purification

  • Action: Concentrate the filtrate and purify via flash column chromatography using 100% hexane as the eluent.

  • Rationale: The product elutes rapidly due to its lack of polar functional groups. Any remaining OPPh₃ will remain tightly bound to the baseline of the silica gel.

Step 5: NMR Sample Preparation

  • Action: Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Rationale: CDCl₃ provides an aprotic environment that prevents proton exchange, ensuring sharp, integrable NMR signals for definitive validation.

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Safety & Regulatory Compliance

Safety

1-Bromo-2-(2,2-dibromovinyl)benzene proper disposal procedures

The management and disposal of highly brominated organic compounds like 1-Bromo-2-(2,2-dibromovinyl)benzene (CAS: 213599-19-0) require strict adherence to environmental regulations and chemical safety protocols. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

The management and disposal of highly brominated organic compounds like 1-Bromo-2-(2,2-dibromovinyl)benzene (CAS: 213599-19-0) require strict adherence to environmental regulations and chemical safety protocols. Because this compound contains multiple heavy halogen atoms, improper disposal poses severe risks, including the generation of corrosive hydrogen bromide (HBr) gas and highly toxic polybrominated dibenzodioxins/furans (PBDDs/PBDFs) upon uncontrolled combustion[1].

As an application scientist or laboratory manager, your disposal strategy must be engineered around the molecule's specific physicochemical properties to ensure regulatory compliance and operational safety.

Physicochemical Profile & Disposal Implications

Understanding the physical properties of 1-Bromo-2-(2,2-dibromovinyl)benzene is the first step in designing a self-validating disposal protocol.

PropertyValueOperational Implication for Waste Management
Molecular Formula C8H5Br3[2]High halogen content dictates mandatory segregation from non-halogenated waste to prevent toxic byproducts during incineration[3].
Molecular Weight 340.84 g/mol [4]Heavy organic molecule; will readily precipitate or separate from lighter solvent mixtures.
Density ~2.18 g/cm³[4]Significantly heavier than water. In biphasic waste streams, it will form the bottom layer, complicating extraction or phase separation.
XLogP3 4.6[4]Highly lipophilic. It poses a severe bioaccumulation risk, meaning drain disposal is strictly prohibited under all circumstances.

Halogenated Waste Management Workflow

The following diagram outlines the logical progression of isolating and destroying polyhalogenated waste, ensuring that the material is safely contained from the point of generation to its terminal destruction.

G Gen Generate C8H5Br3 Waste Stream Segregate Segregate: Halogenated Organic Waste Gen->Segregate Contain Store in PTFE-Lined HDPE Container Segregate->Contain Label Apply RCRA 'Hazardous Waste' Label Contain->Label EHS Transfer to Satellite Accumulation Area Label->EHS Incinerate Rotary Kiln Incineration + Caustic Scrubbing EHS->Incinerate

Workflow for the segregation, containment, and terminal destruction of halogenated waste.

Standard Operating Procedure: Disposal of 1-Bromo-2-(2,2-dibromovinyl)benzene

This protocol provides step-by-step methodologies for the containment and disposal of this specific brominated styrene derivative.

Step 1: Point-of-Generation Segregation
  • Action: Isolate all waste containing 1-Bromo-2-(2,2-dibromovinyl)benzene into a dedicated "Halogenated Organic Waste" stream[3][5].

  • Causality: Commingling halogenated and non-halogenated waste drastically increases institutional disposal costs (often doubling or tripling them)[3][6]. More importantly, standard fuel-blending incinerators used for non-halogenated solvents cannot safely process heavy bromines. High-temperature rotary kiln incinerators equipped with specialized caustic scrubbers are required to neutralize the corrosive HBr gas generated during the thermal destruction of this compound[1].

  • Incompatibilities: Never mix this waste with strong bases, oxidizing agents, or reactive metals (e.g., sodium, potassium), as polyhalogenated aromatics can undergo violent dehalogenation reactions[5].

Step 2: Primary Containment
  • Action: Collect the waste in a chemically compatible, vapor-tight container. High-Density Polyethylene (HDPE) carboys or glass bottles with PTFE-lined caps are mandatory[6].

  • Causality: The high density (2.18 g/cm³)[4] and lipophilicity of the compound can cause it to degrade inferior plastics over time. The container must remain closed at all times unless actively adding waste to prevent the fugitive emission of toxic vapors[3][5].

Step 3: RCRA-Compliant Labeling
  • Action: Affix a label to the container before the first drop of waste is added[5]. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 262), the label must explicitly state "Hazardous Waste"[3][7].

  • Causality: Terms like "Spent Solvent" or "Aqueous" are legally insufficient because they do not provide emergency responders with actionable hazard data[7]. The label must list the specific chemical constituents (e.g., "1-Bromo-2-(2,2-dibromovinyl)benzene, Dichloromethane"), the primary hazards (Toxic, Irritant), and the accumulation start date[6][7].

Step 4: Satellite Accumulation and EHS Transfer
  • Action: Store the active waste container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray[6].

  • Causality: Secondary containment prevents catastrophic environmental release if the primary vessel fails. Regulatory limits typically restrict SAA accumulation to a maximum of 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) before mandatory transfer to the central Environmental Health and Safety (EHS) facility[5][6].

Step 5: Terminal Destruction
  • Action: Request a waste pickup from your institutional EHS department or a licensed commercial hazardous waste vendor[5][6].

  • Causality: Do not attempt to chemically neutralize or degrade this compound in the laboratory. The only EPA-approved, environmentally sound method for the terminal destruction of heavily brominated nonsolvent organics is commercial rotary kiln incineration with high-efficiency caustic scrubbing to capture the resulting acidic off-gases[1].

References

  • NextSDS. "1-broMo-2-(2,2-dibroMovinyl)benzene — Chemical Substance Information." NextSDS Chemical Database.
  • United States Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.
  • ECHEMI. "213599-19-0, 1-broMo-2-(2,2-dibroMovinyl)benzene Formula." ECHEMI Compound Database.
  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." Braun Research Group.
  • Cornell University Environment, Health and Safety. "7.2 Organic Solvents." Cornell EHS.
  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Campus Operations." Temple University.
  • United States Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." US EPA.

Sources

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